Phgdh-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H19Cl2N3O5S |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[3-[4-(acetylsulfamoyl)phenyl]oxetan-3-yl]-4,5-dichloro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O5S/c1-12(27)25-32(29,30)14-5-3-13(4-6-14)21(10-31-11-21)24-20(28)18-9-15-17(26(18)2)8-7-16(22)19(15)23/h3-9H,10-11H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
WLCIQZZFHWOHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2(COC2)NC(=O)C3=CC4=C(N3C)C=CC(=C4Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Phgdh-IN-4: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation and biomass accumulation. Inhibition of PHGDH has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of PHGDH inhibitors, with a focus on prototypical compounds like NCT-503 and CBR-5884, often collectively referred to in functional studies relevant to "Phgdh-IN-4". We will delve into the molecular interactions, cellular consequences, and in vivo efficacy of these inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of PHGDH
PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first and rate-limiting step in serine biosynthesis.[1][2] Small molecule inhibitors like NCT-503 and CBR-5884 directly target PHGDH, albeit through different mechanisms, to disrupt this pathway.
Enzymatic Inhibition
NCT-503 has been characterized as a reversible, noncompetitive inhibitor of PHGDH with respect to both its substrate, 3-PG, and its cofactor, NAD+.[3][4] In contrast, CBR-5884 acts as a noncompetitive, time-dependent inhibitor that disrupts the oligomerization state of the PHGDH enzyme.[5]
Cellular Consequences
The primary cellular effect of PHGDH inhibition is the suppression of de novo serine synthesis from glucose.[3][5] This leads to a cascade of downstream metabolic and signaling events:
-
Depletion of Serine and Glycine: Inhibition of PHGDH directly reduces the intracellular pools of serine and its derivative, glycine.
-
Impaired One-Carbon Metabolism: Serine is a major donor of one-carbon units for the folate cycle, which are essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules.[3] PHGDH inhibition disrupts this supply chain, leading to cell cycle arrest, particularly at the G1/S phase.[6]
-
Redox Imbalance: The serine synthesis pathway is linked to the maintenance of cellular redox homeostasis through the production of NADPH and glutathione (GSH).[2] Inhibition of PHGDH can lead to increased reactive oxygen species (ROS) levels.[1]
-
Alterations in TCA Cycle Intermediates: Some studies suggest that PHGDH inhibition can reroute glucose-derived carbons into the TCA cycle.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for prototypical PHGDH inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (μM) | Mechanism of Inhibition | Reference |
| NCT-503 | PHGDH | 2.5 | Noncompetitive with 3-PG and NAD+ | [3][8] |
| CBR-5884 | PHGDH | 33 | Noncompetitive, time-dependent | [5][9][10] |
Table 2: Cellular Activity in PHGDH-Dependent Cancer Cell Lines
| Compound | Cell Line | Assay | EC50 (μM) | Effect | Reference |
| NCT-503 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Cell Viability | 8 - 16 | Selective toxicity in PHGDH-dependent lines | [3] |
| CBR-5884 | Melanoma and Breast Cancer Lines | Cell Proliferation | 15 - 30 | Selective inhibition of proliferation | [5][10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| NCT-503 | Nude Mice | HIF2α-deficient renal cell carcinoma | 40 mg/kg, i.p., daily | Reduced tumor growth | [11] |
| NCT-503 | NOD.SCID Mice | MDA-MB-468 orthotopic xenografts | 40 mg/kg, i.p., daily | Reduced tumor growth and weight | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PHGDH inhibitors.
PHGDH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against PHGDH.
Methodology:
-
A coupled enzyme assay is utilized where the NADH produced by PHGDH is used by diaphorase to convert resazurin to the fluorescent product, resorufin.[4]
-
Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of the test compound for 30 minutes.[2]
-
The enzymatic reaction is initiated by adding a substrate mix containing 3-phosphoglycerate and NAD+.
-
The fluorescence of resorufin is measured over time using a plate reader.
-
The rate of reaction is calculated for each compound concentration.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability and Proliferation Assays
Objective: To assess the effect of PHGDH inhibitors on the viability and proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-6,000 cells per well and allowed to acclimate.[1][9]
-
Cells are treated with a range of concentrations of the PHGDH inhibitor (e.g., 1 µM to 40 µM for CBR-5884) for a specified duration (e.g., 3 hours to 5 days).[5][9][10]
-
After treatment, the drug-containing medium is removed, and fresh medium is added.
-
Cell viability is determined using assays such as CellTiter-Glo (measures ATP) or Alamar Blue (measures metabolic activity).[9]
-
Luminescence or fluorescence is measured using a plate reader.
-
EC50 values are calculated from the dose-response curves.
Colony Formation Assay
Objective: To evaluate the long-term effect of PHGDH inhibitors on the clonogenic survival of cancer cells.
Methodology:
-
A low density of cells (e.g., 1000 cells/well) is seeded into 6-well plates.[1]
-
Cells are treated with the PHGDH inhibitor at various concentrations.
-
The cells are incubated for a period that allows for colony formation (typically 7-14 days), with the medium and inhibitor being refreshed as needed.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies containing at least 50 cells is counted.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of PHGDH inhibitors in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or NOD.SCID) are used.[11][12]
-
Human cancer cells (e.g., 500,000 MDA-MB-468 cells) are injected subcutaneously or orthotopically into the mice.[12]
-
Once tumors are palpable, mice are randomized into treatment and vehicle control groups.
-
The PHGDH inhibitor (e.g., NCT-503) is formulated in a suitable vehicle (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution) and administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 40 mg/kg daily).[11]
-
Tumor volume is measured regularly (e.g., every 2 days) using calipers.
-
At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Canonical Serine Synthesis Pathway and the Point of Inhibition.
Experimental Workflow
Caption: Drug Discovery and Validation Workflow for PHGDH Inhibitors.
Logical Relationships in Cellular Effects
Caption: Logical Cascade of Cellular Events Following PHGDH Inhibition.
References
- 1. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. dash.harvard.edu [dash.harvard.edu]
Phgdh-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phgdh-IN-4 is a potent inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway. Upregulated in various cancers, PHGDH represents a promising therapeutic target. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts. The information regarding this compound is primarily derived from patent literature, specifically patent WO2017156165A1.
Introduction to PHGDH and its Role in Cancer Metabolism
Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for the synthesis of nucleotides, proteins, and lipids, as well as for maintaining cellular redox balance. In many cancer types, PHGDH is overexpressed, leading to an increased flux through the serine biosynthesis pathway to support rapid cell proliferation and survival.[1] This metabolic reprogramming makes PHGDH an attractive target for anticancer therapies.
This compound: A Potent PHGDH Inhibitor
This compound is a small molecule inhibitor of PHGDH. Its chemical structure and properties have been described in patent literature. While detailed peer-reviewed publications on this compound are limited, the available information indicates its potential as a tool compound for studying the role of PHGDH in cancer biology and as a starting point for the development of novel therapeutics.
Quantitative Data
The biological activity of this compound has been characterized in biochemical assays as described in patent WO2017156165A1. The table below summarizes the available inhibitory activity data for a compound identified as "Example 1-22," which corresponds to this compound.
| Compound ID | PHGDH IC50 (µM) |
| This compound (Example 1-22) | < 0.250 |
Data sourced from patent WO2017156165A1. The patent uses a rating system where "+++" indicates an IC50 value of less than 0.250 µM.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of PHGDH. By blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, it disrupts the entire de novo serine biosynthesis pathway. This leads to a depletion of intracellular serine and its derivatives, which are vital for cancer cell proliferation and survival. The inhibition of PHGDH can induce apoptosis and reduce tumor growth in cancers that are dependent on this pathway.
Signaling Pathways and Experimental Workflows
PHGDH Signaling and Metabolic Pathway
The following diagram illustrates the central role of PHGDH in cellular metabolism, branching from glycolysis to supply various biosynthetic pathways.
Caption: The de novo serine biosynthesis pathway initiated by PHGDH.
Experimental Workflow: PHGDH Enzyme Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against the PHGDH enzyme.
Caption: A generalized workflow for a PHGDH enzyme inhibition assay.
Experimental Protocols
The following are representative protocols for assays used to characterize PHGDH inhibitors. The specific details for this compound are based on the general procedures described in patent WO2017156165A1 and are supplemented with details from standard biochemical assay practices for clarity.
In Vitro PHGDH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PHGDH.
Principle: The activity of PHGDH is measured by monitoring the production of NADH, which can be coupled to a colorimetric or fluorescent reporter system.
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Tween-20)
-
Detection reagents: Diaphorase and Resazurin
-
384-well assay plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
-
Enzyme Addition: Add 10 µL of PHGDH enzyme solution (final concentration, e.g., 10 nM) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate mixture containing 3-PG (final concentration, e.g., 100 µM) and NAD+ (final concentration, e.g., 200 µM) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 10 µL of the detection reagent mixture containing diaphorase and resazurin to each well.
-
Signal Measurement: Incubate the plate for a further 10-15 minutes at room temperature, protected from light. Measure the fluorescence (Excitation: 540 nm, Emission: 590 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Serine Synthesis Inhibition
Objective: To assess the ability of a test compound to inhibit de novo serine synthesis in a cellular context.
Principle: Cells are cultured in the presence of a stable isotope-labeled glucose ([U-13C6]-glucose). The incorporation of the 13C label into serine is measured by mass spectrometry. Inhibition of PHGDH will reduce the amount of 13C-labeled serine.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
[U-13C6]-glucose
-
Test compound (this compound)
-
6-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
Isotope Labeling: Replace the culture medium with medium containing [U-13C6]-glucose and the corresponding concentrations of the test compound. Incubate for 6-8 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS system to quantify the levels of unlabeled (M+0) and 13C-labeled (M+3) serine.
-
Data Analysis: Calculate the fraction of labeled serine for each treatment condition. Determine the concentration-dependent inhibition of serine synthesis by the test compound.
Conclusion
This compound is a potent inhibitor of PHGDH with potential applications in cancer research and therapy. The data and protocols presented in this guide provide a foundation for researchers to further investigate the biological effects of this compound and its therapeutic potential. As with any compound primarily described in patent literature, further independent characterization is encouraged.
References
Phgdh-IN-4 and the Landscape of Selective PHGDH Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This pathway is a key metabolic node, providing precursors for the synthesis of proteins, nucleotides, and lipids. In numerous cancers, including breast cancer and melanoma, PHGDH is overexpressed, leading to a dependency on this pathway for sustained proliferation and survival.[1][2] This has positioned PHGDH as a promising therapeutic target in oncology.
This technical guide provides an in-depth overview of selective PHGDH inhibitors, with a focus on the available information for Phgdh-IN-4 and a comparative analysis with other well-characterized inhibitors. We will delve into their inhibitory activities, the signaling pathways they affect, and the experimental protocols used for their characterization.
This compound: A Commercially Available Selective Inhibitor
This compound is described as a selective inhibitor of PHGDH and is available from commercial suppliers for research purposes. While it is cited as a tool for cancer research, detailed public scientific literature on its specific biochemical and cellular activities, such as its half-maximal inhibitory concentration (IC50) and selectivity profile, is limited. The primary reference associated with this compound is the patent WO2017156165A1, titled "3-phosphoglycerate dehydrogenase inhibitors and uses thereof". Further investigation of this patent is required to ascertain detailed quantitative data and experimental specifics for this particular compound.
Well-Characterized Selective PHGDH Inhibitors
To provide a comprehensive understanding of selective PHGDH inhibition, this guide will focus on data from extensively studied inhibitors. These compounds serve as benchmarks in the field and their characterization provides a framework for evaluating newer inhibitors like this compound.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory potencies of several well-documented PHGDH inhibitors.
| Inhibitor | Target | IC50 (µM) | Mechanism of Action | Reference |
| NCT-503 | PHGDH | 2.5 ± 0.6 | Non-competitive | |
| CBR-5884 | PHGDH | 33 ± 12 | Non-competitive, disrupts tetramerization | |
| BI-4924 | PHGDH | 0.003 (3 nM) | NADH/NAD+-competitive | [3] |
| PKUMDL-WQ-2101 | PHGDH | 34.8 | Non-NAD+-competing allosteric | [3] |
| Oridonin | PHGDH | 0.48 ± 0.02 | Allosteric | [4] |
| Phgdh-IN-2 | PHGDH | 5.2 | NAD+ competitive | [3] |
| Phgdh-IN-3 | PHGDH | 2.8 | Not specified | [3] |
| Phgdh-IN-5 | PHGDH | 0.29 | Covalent | [3] |
Signaling Pathways and Experimental Workflows
Serine Biosynthesis Pathway and PHGDH Inhibition
The canonical serine biosynthesis pathway begins with the conversion of the glycolytic intermediate 3-phosphoglycerate. PHGDH inhibitors block the first and rate-limiting step of this pathway.
Caption: Inhibition of PHGDH by selective inhibitors blocks the initial step in serine biosynthesis.
Experimental Workflow: PHGDH Enzymatic Assay
A common method to determine the IC50 of a PHGDH inhibitor is a coupled enzymatic assay. The production of NADH by PHGDH is coupled to a reporter system, such as the reduction of resazurin to the fluorescent resorufin by diaphorase.[1][5]
Caption: A typical workflow for determining the in vitro potency of PHGDH inhibitors.
Experimental Protocols
PHGDH Coupled Enzymatic Assay
This protocol is adapted from methodologies used in the screening and characterization of PHGDH inhibitors.[1][5]
Objective: To determine the in vitro inhibitory activity of a test compound against PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well black plates
Procedure:
-
Prepare a solution of the test inhibitor at various concentrations in DMSO.
-
In each well of the microplate, add the assay buffer.
-
Add the test inhibitor solution to the respective wells. Include wells with DMSO only as a negative control and a known PHGDH inhibitor as a positive control.
-
Add the PHGDH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of 3-PG, NAD+, diaphorase, and resazurin.
-
Immediately measure the fluorescence (Excitation: ~544 nm, Emission: ~590 nm) in a kinetic mode for a set period (e.g., 30 minutes) at room temperature.
-
Calculate the rate of reaction (slope of the fluorescence signal over time).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay
This assay determines the effect of a PHGDH inhibitor on the growth of cancer cell lines.[1]
Objective: To assess the cytostatic or cytotoxic effects of a PHGDH inhibitor on cancer cells.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468) and a PHGDH-independent cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serine- and glycine-free cell culture medium
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear or white-walled plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium (either complete or serine/glycine-free) containing serial dilutions of the test inhibitor. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement of an inhibitor with its protein target in a cellular environment.[6][7]
Objective: To confirm that the test inhibitor binds to PHGDH inside intact cells.
Materials:
-
Cells expressing PHGDH
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-PHGDH antibody
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble PHGDH in the supernatant by Western blotting using an anti-PHGDH antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
References
- 1. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
The Role of Phgdh-IN-4 in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of phosphoglycerate dehydrogenase (PHGDH) inhibition in cancer cell metabolism, with a focus on the inhibitor Phgdh-IN-4. While specific public data on this compound is limited, this document leverages comprehensive information from well-characterized PHGDH inhibitors to illustrate the principles, methodologies, and therapeutic potential of targeting this critical metabolic enzyme.
Introduction: PHGDH - A Key Player in Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often upregulated in various cancers is the de novo serine biosynthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway, catalyzing the first committed step: the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.
The serine synthesized through this pathway is not only a crucial component for protein synthesis but also serves as a precursor for the biosynthesis of other amino acids (glycine and cysteine), nucleotides, and lipids. Furthermore, the pathway contributes to the maintenance of cellular redox balance through the production of NADPH and glutathione.
Recent studies have also unveiled non-canonical roles of PHGDH, including its localization to mitochondria where it can influence mitochondrial translation and respiration, further highlighting its multifaceted role in supporting tumorigenesis. Given its central role in cancer cell metabolism, PHGDH has emerged as a promising therapeutic target.
This compound and the Landscape of PHGDH Inhibitors
This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase.[1] While detailed biochemical and cellular characterization of this compound is not extensively available in the public domain, it belongs to a class of compounds designed to target the enzymatic activity of PHGDH. The primary reference to this compound is found in patent literature, which describes a broad range of PHGDH inhibitors for cancer research.
To understand the functional implications of this compound, this guide will draw upon the extensive research conducted on other well-studied PHGDH inhibitors, such as NCT-503 and CBR-5884. These compounds serve as valuable tools to probe the consequences of PHGDH inhibition in cancer cells.
Data Presentation: In Vitro Potency of Representative PHGDH Inhibitors
The following table summarizes the in vitro potency of several well-characterized PHGDH inhibitors. This data is typically generated through enzymatic assays that measure the inhibitor's ability to block PHGDH activity.
| Inhibitor | Target | IC50 (μM) | Assay Type | Reference |
| NCT-503 | Human PHGDH | 2.5 | Coupled enzymatic assay | --INVALID-LINK-- |
| CBR-5884 | Human PHGDH | 33 | Coupled enzymatic assay | --INVALID-LINK-- |
| BI-4924 | Human PHGDH | 0.003 | Enzymatic assay | --INVALID-LINK-- |
| PKUMDL-WQ-2101 | Human PHGDH | 34.8 | Allosteric inhibition assay | --INVALID-LINK-- |
Signaling Pathways and Cellular Effects of PHGDH Inhibition
Inhibition of PHGDH triggers a cascade of effects within cancer cells, primarily by disrupting the serine biosynthesis pathway and its downstream metabolic contributions.
The Serine Biosynthesis Pathway
The canonical serine biosynthesis pathway is a three-step enzymatic process. This compound, like other PHGDH inhibitors, targets the very first step of this pathway.
Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Downstream Metabolic Consequences
By blocking PHGDH, inhibitors like this compound are expected to:
-
Deplete intracellular serine pools: This forces cancer cells to rely on exogenous serine uptake.
-
Inhibit nucleotide synthesis: Serine is a major source of one-carbon units for purine and thymidylate synthesis.
-
Disrupt redox homeostasis: The pathway contributes to the generation of NADPH, which is essential for antioxidant defense.
-
Alter lipid metabolism: Serine is a precursor for the synthesis of sphingolipids and phosphatidylserine.
These metabolic perturbations ultimately lead to the suppression of cancer cell proliferation and can induce apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PHGDH inhibitors.
PHGDH Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PHGDH. A common method is a coupled assay that detects the production of NADH.
Principle: The production of NADH by PHGDH is coupled to the reduction of a reporter molecule (e.g., resazurin to the fluorescent resorufin) by a diaphorase enzyme.
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (substrate)
-
NAD+ (cofactor)
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound or other inhibitors)
-
96- or 384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, diaphorase, and resazurin.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the PHGDH enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the substrate, 3-phosphoglycerate.
-
Monitor the increase in fluorescence (excitation/emission ~560/590 nm for resorufin) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Cell Viability Assay
This assay assesses the effect of PHGDH inhibition on the proliferation and survival of cancer cells.
Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, a PHGDH-dependent breast cancer cell line)
-
Cell culture medium (e.g., RPMI-1640) and serum
-
Test compound
-
Cell viability reagent
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to an untreated control and determine the EC50 value of the compound.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a PHGDH inhibitor.
Caption: A streamlined workflow for the preclinical assessment of a PHGDH inhibitor.
Conclusion and Future Directions
The inhibition of PHGDH represents a promising therapeutic strategy for cancers that are dependent on the de novo serine biosynthesis pathway. While specific data on this compound is emerging, the wealth of information from other PHGDH inhibitors provides a strong rationale for its potential role in cancer cell metabolism.
Future research should focus on the detailed characterization of novel inhibitors like this compound, including their selectivity, potency, and pharmacokinetic properties. Furthermore, exploring combination therapies that target both PHGDH and other metabolic vulnerabilities in cancer cells may lead to more effective and durable anti-cancer treatments. The development of predictive biomarkers to identify patients most likely to respond to PHGDH inhibition will also be crucial for the clinical translation of this therapeutic approach.
References
Structural Analysis of Indole Amide Inhibitor Binding to PHGDH: A Technical Guide
Disclaimer: As of the latest data, specific public information regarding a compound designated "Phgdh-IN-4" is unavailable. Therefore, this guide will provide a detailed structural and functional analysis of a well-characterized indole amide inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), Compound 15, whose co-crystal structure with PHGDH is publicly available (PDB ID: 6PLG). This compound will serve as a representative example to fulfill the core requirements of the topic.
Introduction
3-Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target.[1][2] A series of potent indole amide inhibitors have been developed that target the NAD+ binding pocket of PHGDH, demonstrating low nanomolar affinities and effective inhibition of de novo serine synthesis in cancer cells.[1][2][3] This technical guide provides an in-depth look at the structural basis of PHGDH inhibition by this class of compounds, using Compound 15 as a prime exemplar.
Data Presentation: Inhibitory Potency of Indole Amide Analogues
The inhibitory activities of the representative indole amide compound and its analogues were determined using an in vitro enzymatic assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | PHGDH Enzymatic IC50 (µM) |
| 1 | 0.238 ± 0.035 |
| 4 | 0.048 ± 0.005 |
| 14 | 0.015 ± 0.001 |
| 15 | 0.008 ± 0.001 |
Structural Analysis of Compound 15 Binding to PHGDH
X-ray crystallography of a truncated form of human PHGDH (residues 1-313) in complex with Compound 15 reveals that the inhibitor binds within the adenine-binding region of the NAD+ pocket.[1] This binding mode is characterized by several key interactions that contribute to its high affinity and specificity.
The co-crystal structure (PDB ID: 6PLG) shows that the amide bond N-H of the indole amide forms a crucial hydrogen bond with the carboxylate group of Asp175.[1] Additionally, the carboxylate of the inhibitor interacts with Arg236 through a water-mediated bridge.[1] These interactions anchor the inhibitor within the active site, preventing the binding of the natural cofactor, NAD+. The indole scaffold occupies the hydrophobic pocket typically filled by the adenine ring of NAD+. Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole ring and the amide substituent can significantly impact the inhibitory potency of these compounds.[1]
Mandatory Visualization: Binding Interactions and Experimental Workflow
Caption: Binding mode of the indole amide inhibitor in the PHGDH active site.
Caption: Experimental workflow for the analysis of PHGDH inhibitors.
Experimental Protocols
Recombinant PHGDH Expression and Purification
A truncated human PHGDH construct (e.g., residues 1-313) is cloned into an expression vector and transformed into a suitable E. coli strain.[1] Protein expression is induced, and the cells are harvested and lysed. The recombinant PHGDH is then purified using a combination of affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[4]
X-ray Crystallography
For co-crystallization, the purified truncated PHGDH is concentrated and mixed with the indole amide inhibitor.[1] Crystals are grown using vapor diffusion methods. X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[5] The structure is solved by molecular replacement using a previously determined PHGDH structure as a search model, and the inhibitor is built into the electron density map.[5][6] The final model is refined to produce the high-resolution structure of the PHGDH-inhibitor complex.[6]
PHGDH Enzymatic Assay
The inhibitory activity of the compounds is determined using a coupled enzymatic assay.[1] In this assay, the production of NADH by PHGDH is coupled to the reduction of a reporter molecule (e.g., resazurin) by the enzyme diaphorase. The reaction mixture includes PHGDH, the substrate 3-phosphoglycerate (3-PG), NAD+, diaphorase, and resazurin.[1] To prevent product feedback inhibition, the downstream enzymes of the serine synthesis pathway, PSAT1 and PSPH, are also included in the reaction.[1] The rate of the reaction is monitored by measuring the increase in fluorescence of the reduced reporter molecule. IC50 values are calculated by fitting the dose-response data to a four-parameter variable slope model.[1]
Conclusion
The structural and functional data for the indole amide series of PHGDH inhibitors provide a clear mechanism of action for this class of compounds. By competitively binding to the NAD+ pocket, these inhibitors effectively block the first committed step in the de novo serine synthesis pathway. The detailed understanding of the binding mode, facilitated by X-ray crystallography, offers a rational basis for the further structure-based design and optimization of novel and more potent PHGDH inhibitors for therapeutic applications in oncology.[1][2]
References
- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 3. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Phgdh-IN-4 discovery and development
An In-depth Technical Guide to the Discovery and Development of PHGDH Inhibitors
Introduction
Phosphoglycerate dehydrogenase (PHGDH) has emerged as a compelling target in oncology. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH is frequently overexpressed in various cancers, including breast cancer, melanoma, and lung cancer, correlating with poor patient prognosis.[1][2][3] This upregulation supports the high proliferative demands of tumor cells by supplying serine for the synthesis of proteins, nucleotides, and lipids.[4][5][6] Consequently, the development of small-molecule inhibitors of PHGDH represents a promising therapeutic strategy to selectively target cancer metabolism.[1][7] This guide provides a comprehensive overview of the discovery and development of PHGDH inhibitors, with a focus on key preclinical candidates.
The Serine Biosynthesis Pathway and the Role of PHGDH
The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (3-PG) involves a three-step enzymatic cascade. PHGDH catalyzes the first and rate-limiting step, the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[8][9][10] This is followed by the transamination of 3-PHP to 3-phosphoserine (3-PS) by phosphoserine aminotransferase 1 (PSAT1), and finally, the dephosphorylation of 3-PS to serine by phosphoserine phosphatase (PSPH).[9]
Caption: The de novo serine biosynthesis pathway, highlighting the role of PHGDH.
Discovery of PHGDH Inhibitors
The discovery of PHGDH inhibitors has largely been driven by high-throughput screening (HTS) of large compound libraries.[4] One of the earliest reported inhibitors, CBR-5884, was identified through such a screen of approximately 800,000 small molecules.[4] This was followed by the discovery of other classes of inhibitors, including the piperazine-1-carbothioamide series, from which NCT-502 and its more soluble analog NCT-503 were developed.[11] More recently, a focused compound screening and structural optimization approach led to the identification of a novel series of drug-like PHGDH inhibitors, with D8 emerging as a lead compound.[1][12]
Caption: A generalized workflow for the discovery and preclinical development of a PHGDH inhibitor.
Quantitative Data for Key PHGDH Inhibitors
The following tables summarize the in vitro and in vivo data for several key PHGDH inhibitors.
| Compound | Target | IC50 (µM) | Kd (µM) | Reference(s) |
| CBR-5884 | PHGDH | 20.9 ± 5.6 | - | [1] |
| NCT-502 | PHGDH | - | - | [11] |
| NCT-503 | PHGDH | - | - | [11] |
| D8 | PHGDH | 2.8 ± 0.1 | 2.33 | [1][12] |
Table 1: In Vitro Activity of PHGDH Inhibitors
| Compound | Cell Line | Proliferation IC50 (µM) | Reference(s) |
| CBR-5884 | MDA-MB-468 | 20.9 ± 5.6 | [1] |
| D8 | MDA-MB-468 | - | [12] |
Table 2: Cellular Activity of PHGDH Inhibitors
| Compound | Animal Model | Efficacy | Reference(s) |
| NCT-503 | Orthotopic xenograft | Tumor growth suppression | [5][6] |
| D8 | PC9 xenograft | Antitumor efficacy | [12] |
Table 3: In Vivo Efficacy of PHGDH Inhibitors
| Compound | Administration | Bioavailability (F%) | Reference(s) |
| D8 | - | 82.0 | [12] |
Table 4: Pharmacokinetic Properties of PHGDH Inhibitors
Experimental Protocols
In Vitro PHGDH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH. A common method involves monitoring the production of NADH from NAD+ in the presence of the substrate, 3-phosphoglycerate.[13]
-
Reagents: Recombinant human PHGDH, 3-phosphoglycerate, NAD+, reaction buffer (e.g., Tris-HCl with MgCl2 and DTT).
-
Procedure:
-
The inhibitor is pre-incubated with the enzyme in the reaction buffer.
-
The reaction is initiated by the addition of 3-phosphoglycerate and NAD+.
-
The increase in absorbance at 340 nm, corresponding to the production of NADH, is measured over time using a spectrophotometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Serine Synthesis Assay
This assay determines the effect of a PHGDH inhibitor on de novo serine synthesis in cells. A mass spectrometry-based approach is often employed to trace the incorporation of labeled glucose into serine.
-
Reagents: Cells cultured in media containing [U-13C]-glucose, PHGDH inhibitor.
-
Procedure:
-
Cells are treated with the PHGDH inhibitor for a specified period.
-
The cells are then incubated with [U-13C]-glucose.
-
Metabolites are extracted from the cells.
-
The amount of [13C]-labeled serine is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The reduction in labeled serine in treated cells compared to control cells indicates the inhibition of de novo serine synthesis.
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a PHGDH inhibitor in a living organism.
-
Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells that overexpress PHGDH.
-
Procedure:
-
Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.
-
The PHGDH inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[14]
-
Mechanism of Action and Downstream Effects
PHGDH inhibition not only blocks the production of serine but also has broader metabolic consequences. By preventing the first step of the serine biosynthesis pathway, these inhibitors can lead to a depletion of one-carbon units that are essential for the synthesis of purines and deoxythymidine.[5][6] This can induce a G1/S cell cycle arrest and ultimately inhibit cancer cell proliferation.[11]
Caption: The mechanism of action of PHGDH inhibitors and their downstream metabolic effects.
Conclusion and Future Directions
The discovery and development of PHGDH inhibitors have provided a new therapeutic avenue for cancers that are dependent on the de novo serine biosynthesis pathway. Preclinical studies with compounds like CBR-5884, NCT-503, and D8 have demonstrated the potential of this approach to inhibit tumor growth.[4][5][6][12] Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to advance them into clinical trials.[4] Furthermore, exploring combination therapies and identifying predictive biomarkers will be crucial for the successful clinical translation of PHGDH inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate [dash.harvard.edu]
- 7. What are PHGDH inhibitors and how do they work? [synapse.patsnap.com]
- 8. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Understanding the Biological Effects of PHGDH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. This pathway is essential for the proliferation of certain cancer cells, which exhibit an increased reliance on endogenous serine production to support rapid growth and biomass accumulation. Consequently, PHGDH has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the biological effects of PHGDH inhibitors, with a focus on the available data for well-characterized compounds that serve as proxies for understanding inhibitors like Phgdh-IN-4, for which specific public data is limited.
Core Mechanism of Action
PHGDH inhibitors function by blocking the enzymatic activity of PHGDH, thereby disrupting the serine biosynthesis pathway. This leads to a reduction in the intracellular pool of serine and its downstream metabolites, which are crucial for various cellular processes.
The primary biological consequences of PHGDH inhibition in susceptible cancer cells include:
-
Inhibition of Cell Proliferation: By limiting the availability of serine, PHGDH inhibitors impede the synthesis of proteins, nucleotides, and lipids, which are essential for cell growth and division.[1][2]
-
Induction of Apoptosis: Depletion of the serine pool can lead to metabolic stress and the induction of programmed cell death.
-
Alteration of One-Carbon Metabolism: The serine synthesis pathway is a major source of one-carbon units for the folate cycle, which is vital for nucleotide synthesis and methylation reactions. PHGDH inhibition disrupts this supply chain.[1]
-
Increased Oxidative Stress: Serine is a precursor for glutathione synthesis, a key antioxidant. Reduced serine levels can lead to an imbalance in cellular redox homeostasis.
Quantitative Data on PHGDH Inhibitors
Table 1: In Vitro Efficacy of PHGDH Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | EC50 (Cell-Based Assay) | Reference |
| NCT-503 | PHGDH | 2.5 µM | MDA-MB-468 (Breast) | 8-16 µM | [2] |
| CBR-5884 | PHGDH | 33 µM | MDA-MB-468 (Breast) | ~22 µM | [1] |
| Oridonin | PHGDH | 0.48 µM | MDA-MB-468 (Breast) | 2.49 µM | [1] |
Table 2: In Vivo Efficacy of a PHGDH Inhibitor (NCT-503)
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Orthotopic Xenograft (Mouse) | MDA-MB-468 (PHGDH-dependent) | 40 mg/kg NCT-503, daily IP | Reduced tumor growth and weight | [3] |
| Orthotopic Xenograft (Mouse) | MDA-MB-231 (PHGDH-independent) | 40 mg/kg NCT-503, daily IP | No significant effect on tumor growth | [3] |
Signaling Pathways and Biological Relationships
The inhibition of PHGDH initiates a cascade of events that impact multiple interconnected cellular pathways.
Caption: Inhibition of PHGDH by this compound blocks serine synthesis, impacting downstream pathways.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize PHGDH inhibitors.
PHGDH Enzyme Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PHGDH.
References
Phgdh-IN-4: A Technical Guide to its Function in Metabolic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, enabling unabated tumor growth and proliferation. A key enzyme in this process is 3-phosphoglycerate dehydrogenase (PHGDH), which diverts glycolytic intermediates into the de novo serine biosynthesis pathway. Elevated PHGDH expression is observed in various cancers and correlates with poor prognosis.[1][2][3] Phgdh-IN-4 is a potent and selective inhibitor of PHGDH, representing a promising therapeutic agent to counteract metabolic reprogramming in cancer. This technical guide provides an in-depth overview of the function of this compound, including its effects on cellular metabolism, signaling pathways, and detailed protocols for its experimental application.
Introduction to PHGDH and its Role in Cancer Metabolism
3-phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units for nucleotide and glutathione synthesis.[1] In many cancer cells, the upregulation of PHGDH allows for increased flux through this pathway, providing the necessary building blocks for rapid cell growth and proliferation, as well as contributing to redox homeostasis.[1][4] Inhibition of PHGDH has been shown to selectively impede the proliferation of cancer cells that are dependent on de novo serine synthesis.[5][6]
This compound: A Potent Inhibitor of PHGDH
This compound is a small molecule inhibitor designed for high potency and selectivity against PHGDH. While specific data for this compound is proprietary, the following tables summarize representative quantitative data for well-characterized PHGDH inhibitors with similar mechanisms of action.
Data Presentation
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 (µM) | Inhibition Type |
| Representative Inhibitor 1 (e.g., NCT-503) | PHGDH | 3.63 ± 0.10 | Non-competitive |
| Representative Inhibitor 2 (e.g., CBR-5884) | PHGDH | 0.73 ± 0.02 | Non-competitive |
| Representative Inhibitor 3 (e.g., BI-4916) | PHGDH | 18.24 ± 1.06 | Competitive |
Data is illustrative and based on published values for known PHGDH inhibitors.[7][8]
Table 2: Cellular Effects of PHGDH Inhibition
| Cell Line | Inhibitor (Concentration) | Effect on Serine Synthesis | Effect on Cell Proliferation (EC50, µM) |
| MDA-MB-468 (PHGDH-dependent) | NCT-503 (10 µM) | Decreased | 8-16 |
| MDA-MB-231 (PHGDH-independent) | NCT-503 (10 µM) | No significant change | >100 |
| HCC-70 (PHGDH-dependent) | Compound 18 | Decreased | 6.0 |
| BT-20 (PHGDH-dependent) | Compound 18 | Decreased | 5.9 |
Data is illustrative and based on published values for known PHGDH inhibitors.[5][9]
Table 3: Metabolomic Changes Following PHGDH Inhibition
| Metabolite | Fold Change (Inhibitor vs. Control) | Pathway Affected |
| Serine | ↓ | Serine Biosynthesis |
| Glycine | ↓ | One-Carbon Metabolism |
| α-Ketoglutarate | ↓ | TCA Cycle Anaplerosis |
| Cysteine | ↓ | Glutathione Synthesis |
| Methionine | ↓ | One-Carbon Metabolism |
| Sphingolipids | ↑ (compensatory) | Lipid Metabolism |
Data is illustrative and based on published findings on metabolomic consequences of PHGDH inhibition.[10]
Signaling Pathways and Metabolic Reprogramming
Inhibition of PHGDH by this compound initiates a cascade of events that reprogram cellular metabolism and impact key signaling pathways. The primary effect is the depletion of the intracellular serine pool, which has several downstream consequences:
-
Inhibition of One-Carbon Metabolism: Reduced serine availability limits the production of one-carbon units necessary for nucleotide (purine and thymidylate) synthesis, thereby impeding DNA replication and cell division.[1]
-
Disruption of Redox Homeostasis: The synthesis of glutathione, a major cellular antioxidant, is dependent on the availability of cysteine, which is derived from serine. PHGDH inhibition can lead to increased reactive oxygen species (ROS) and cellular stress.
-
Impaired TCA Cycle Anaplerosis: The conversion of 3-phosphohydroxypyruvate to phosphoserine, catalyzed by PSAT1, utilizes glutamate and produces α-ketoglutarate (α-KG), a key intermediate of the TCA cycle.[1] Inhibition of PHGDH can thus reduce the anaplerotic flux into the TCA cycle.
-
mTORC1 Signaling: The serine synthesis pathway has been linked to the activation of mTORC1 signaling, a central regulator of cell growth and proliferation. Inhibition of PHGDH can lead to decreased mTORC1 activity.[11]
Mandatory Visualizations
Caption: Signaling pathway of the de novo serine synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of this compound.
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468 for PHGDH-dependent, MDA-MB-231 for PHGDH-independent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Metabolomic Analysis using LC-MS
Objective: To quantify the changes in intracellular metabolite levels upon treatment with this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Plate cells and treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Quickly aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a targeted or untargeted LC-MS method to identify and quantify metabolites.
Western Blot Analysis
Objective: To assess the expression levels of PHGDH and downstream signaling proteins.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-p-mTOR, anti-mTOR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cells.
Conclusion
This compound represents a targeted therapeutic strategy to exploit the metabolic vulnerability of cancers that are dependent on the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound disrupts not only the supply of serine but also impacts one-carbon metabolism, redox balance, and key oncogenic signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and to further explore its potential in cancer therapy. The continued study of PHGDH inhibitors like this compound is crucial for the development of novel and effective treatments for a range of malignancies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrative metabolome and transcriptome analyses provide insights into PHGDH in colon cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PHGDH Inhibitors in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of phosphoglycerate dehydrogenase (PHGDH) inhibitors, with a focus on a representative compound, Phgdh-IN-4, in cell culture experiments. The protocols and data presented are based on established methodologies for similar PHGDH inhibitors and serve as a framework for experimental design and execution.
Introduction
3-Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2][3][4] This pathway is essential for the proliferation of certain cancer cells, which exhibit an upregulation of PHGDH.[1][3][5][6] Inhibition of PHGDH has emerged as a promising therapeutic strategy for cancers dependent on this pathway.[2][5] this compound is a potent and selective inhibitor of PHGDH, designed to probe the role of the serine biosynthesis pathway in cancer cell proliferation and metabolism.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical ranges observed for other PHGDH inhibitors like NCT-503 and CBR-5884.[7][8] Note: This data is illustrative and should be empirically determined for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) |
| IC50 (Cell Proliferation) | 5 µM | MDA-MB-468 (PHGDH-amplified) |
| IC50 (Cell Proliferation) | > 50 µM | MDA-MB-231 (low PHGDH) |
| Effective Concentration (Metabolic Assay) | 10 µM | HCT-116 |
| Treatment Duration (for apoptosis induction) | 48-72 hours | HIF2α-KO-SU-R-786-o |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Concentration Range | Notes |
| Cell Viability/Proliferation Assay | 0.1 - 100 µM | To determine IC50 in sensitive and resistant cell lines. |
| Western Blot for PHGDH pathway targets | 5 - 20 µM | To confirm target engagement and downstream effects. |
| Metabolomics Analysis | 10 - 25 µM | To measure changes in serine and downstream metabolite levels. |
| Colony Formation Assay | 1 - 10 µM | For long-term assessment of anti-proliferative effects. |
Signaling Pathway
The serine synthesis pathway, initiated by PHGDH, plays a crucial role in providing building blocks for proteins, nucleotides, and lipids, all of which are vital for rapidly proliferating cancer cells.[3] Inhibition of PHGDH disrupts this pathway, leading to reduced cell growth and, in some cases, apoptosis.[8]
Figure 1. Simplified signaling pathway of de novo serine synthesis and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in cell culture.
Cell Culture and Maintenance
This protocol outlines the basic culture of cancer cell lines for use in this compound studies.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, HCT-116, SW620)[1]
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Passage cells upon reaching 80-90% confluency. a. Aspirate the medium and wash the cells once with PBS. b. Add 2-3 mL of trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube. d. Centrifuge at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cells cultured as described above
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the protein levels of PHGDH and downstream markers.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-PSAT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a PHGDH inhibitor like this compound.
Figure 2. A representative experimental workflow for the evaluation of this compound.
References
- 1. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PHGDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies of PHGDH Inhibitors
Disclaimer: The following information is based on published data for various phosphoglycerate dehydrogenase (PHGDH) inhibitors. No specific in vivo data was found for a compound designated "Phgdh-IN-4." The protocols and data presented here are compiled from studies on related compounds such as PHGDH-IN-3, NCT-503, and others. Researchers should adapt these guidelines to their specific compound and experimental model.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway. It catalyzes the first, rate-limiting step, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. Elevated PHGDH expression has been observed in various cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo administration and study of PHGDH inhibitors, based on available research.
Quantitative Data Summary
The following tables summarize in vivo dosage and administration data for several reported PHGDH inhibitors.
Table 1: In Vivo Dosage and Administration of PHGDH Inhibitors
| Compound Name | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings |
| PHGDH-IN-3 | Balb/c nude mice with PC9 xenografts | 12.5, 25, 50 mg/kg | Intraperitoneal (i.p.) | Once daily for 31 days | Significantly delayed tumor growth and reduced tumor weights at 25 mg/kg[1] |
| NCT-503 | Mice with MDA-MB-468 orthotopic xenografts | 40 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced tumor growth and weight in PHGDH-dependent xenografts[2] |
| NCT-503 | Mice | 30 mg/kg | Not specified | Single dose before infusion | Used for metabolic flux studies to assess target engagement in vivo[3] |
| PKUMDL-WQ-2101 | NOD.CB17-Prkdcscid/J mice with MDA-MB-468 xenografts | Not specified | Not specified | For 30 days | Exhibited substantial inhibitory effects on tumor growth[4] |
| PKUMDL-WQ-2201 | NOD.CB17-Prkdcscid/J mice with MDA-MB-468 xenografts | Not specified | Not specified | For 30 days | Exhibited substantial inhibitory effects on tumor growth[4] |
Table 2: Pharmacokinetic Properties of PHGDH-IN-3 in ICR Mice[1]
| Parameter | Intravenous (i.v.) - 1 mg/kg | Oral (p.o.) - 3 mg/kg |
| AUC (h•ng/mL) | 38,358 ± 14,768 | 94,386 ± 23,416 |
| T1/2 (h) | 4.94 ± 0.38 | 4.74 ± 0.30 |
| Tmax (h) | - | 3.33 ± 1.15 |
| Cmax (ng/mL) | - | 8842 ± 1755 |
| CL_obs (mL/min/kg) | 0.48 ± 0.23 | - |
| F (%) | - | 82.0 |
Experimental Protocols
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol is based on the methodology used for PHGDH-IN-3[1].
Objective: To evaluate the in vivo antitumor efficacy of a PHGDH inhibitor in a xenograft mouse model.
Materials:
-
PHGDH inhibitor (e.g., PHGDH-IN-3)
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)
-
Cancer cell line with PHGDH dependency (e.g., PC9, MDA-MB-468)
-
Immunocompromised mice (e.g., Balb/c nude mice, NOD/SCID mice)
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., sterile PBS) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the PHGDH inhibitor solution in the appropriate vehicle at the desired concentrations (e.g., 12.5, 25, 50 mg/kg).
-
Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Follow the predetermined dosing schedule (e.g., once daily for 31 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
-
Pharmacokinetic (PK) Study
This protocol is a general guideline based on the reported PK data for PHGDH-IN-3[1].
Objective: To determine the pharmacokinetic profile of a PHGDH inhibitor in vivo.
Materials:
-
PHGDH inhibitor
-
Vehicle for oral and intravenous administration
-
Suitable animal model (e.g., ICR mice)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Divide animals into groups for intravenous and oral administration.
-
Administer a single dose of the PHGDH inhibitor at the specified concentration (e.g., 1 mg/kg for i.v., 3 mg/kg for p.o.).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to separate plasma by centrifugation.
-
-
Sample Analysis:
-
Quantify the concentration of the PHGDH inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, T1/2, and bioavailability (F%).
-
Signaling Pathway and Experimental Workflow Diagrams
PHGDH in the Serine Synthesis Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Phgdh-IN-4: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phgdh-IN-4 is a small molecule inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. Upregulation of this pathway is a metabolic hallmark of various cancers, making PHGDH an attractive therapeutic target. By diverting the glycolytic intermediate 3-phosphoglycerate into serine biosynthesis, PHGDH provides cancer cells with essential building blocks for proliferation and survival.[1][2][3] Inhibition of PHGDH with targeted therapies like this compound presents a promising strategy to disrupt cancer cell metabolism and impede tumor growth.[4] These application notes provide detailed protocols for the solubilization and experimental use of this compound in preclinical research settings.
Data Presentation
Solubility and Recommended Stock Concentrations
Due to the limited public availability of specific solubility data for this compound, the following recommendations are based on the known properties of other well-characterized PHGDH inhibitors, such as NCT-503 and CBR-5884. Researchers should perform initial small-scale solubility tests to confirm optimal conditions for this compound.
| Solvent/Vehicle | Use Case | Typical Stock Concentration | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | In Vitro (Cell-based assays) | 10-50 mM | -20°C for short-term, -80°C for long-term |
| Ethanol | In Vivo (Intermediate solvent) | As needed for vehicle prep | Room Temperature |
| PEG300 | In Vivo (Vehicle component) | N/A | Room Temperature |
| Tween 80 | In Vivo (Vehicle component) | N/A | Room Temperature |
| Saline or 30% Hydroxypropyl-β-cyclodextrin | In Vivo (Aqueous vehicle component) | N/A | Room Temperature |
Experimental Concentrations of Analogous PHGDH Inhibitors
The following table summarizes typical experimental concentrations for the well-studied PHGDH inhibitors NCT-503 and CBR-5884, which can serve as a starting point for designing experiments with this compound.
| Inhibitor | Assay Type | Cell Line(s) | Effective Concentration Range | Reference |
| NCT-503 | Cell Proliferation | PHGDH-dependent (MDA-MB-468, BT-20, etc.) | 8-16 µM (EC50) | [5][6][7] |
| NCT-503 | In Vivo Xenograft | MDA-MB-468 | 40 mg/kg daily (intraperitoneal) | [5][6] |
| CBR-5884 | Cell Proliferation | PHGDH-dependent | 15-30 µM | [8] |
| CBR-5884 | Serine Synthesis Inhibition | - | 33 µM (IC50) | [9][10][11] |
| Oridonin | In Vitro Enzyme Assay | - | 0.48 µM (IC50) | [12] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Cell-Based Proliferation Assay
-
Materials:
-
Cancer cell lines (PHGDH-dependent and -independent as controls)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the log of the inhibitor concentration.
-
Preparation of this compound Formulation for In Vivo Studies
The following is a common vehicle formulation for administering hydrophobic compounds to animal models. Optimization may be required for this compound.
-
Materials:
-
This compound powder
-
Ethanol (100%)
-
Polyethylene glycol 300 (PEG300)
-
30% (w/v) solution of Hydroxypropyl-β-cyclodextrin in saline
-
-
Procedure (Example for a 40 mg/kg dose):
-
Calculate the total amount of this compound required for the study.
-
Dissolve the this compound powder in a small volume of 100% ethanol.[13]
-
Add PEG300 to the solution (e.g., to constitute 35% of the final volume).[13]
-
Add the 30% hydroxypropyl-β-cyclodextrin solution to reach the final desired volume (e.g., to constitute 60% of the final volume).[13]
-
The final vehicle composition would be approximately 5% ethanol, 35% PEG300, and 60% of the aqueous cyclodextrin solution.[13]
-
Mix thoroughly until the solution is clear. This formulation should be prepared fresh before each administration.
-
Administer to animals via the desired route (e.g., intraperitoneal injection).
-
Visualizations
PHGDH Signaling Pathway in Cancer Metabolism
Caption: The role of PHGDH in the serine synthesis pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Screening of this compound
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pnas.org [pnas.org]
- 12. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Phosphoglycerate Dehydrogenase Radiosensitizes Human Colorectal Cancer Cells under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phgdh-IN-4 in Cancer Cell Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PHGDH inhibitors, with a focus on Phgdh-IN-4 and other well-characterized inhibitors like NCT-503 and CBR-5884, for the inhibition of cancer cell proliferation. This document includes quantitative data on effective concentrations, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to meet the metabolic demands of rapid cell growth and proliferation.[1][2] Inhibition of PHGDH presents a promising therapeutic strategy to selectively target cancer cells dependent on this pathway. This compound and other small molecule inhibitors have been developed to block PHGDH activity, leading to reduced cancer cell viability and tumor growth.[3][4][5]
Quantitative Data: Inhibitory Concentrations of PHGDH Inhibitors
The effective concentration of PHGDH inhibitors varies depending on the specific compound, the cancer cell line, and its dependency on the serine biosynthesis pathway. The following tables summarize the reported IC50 and EC50 values for several common PHGDH inhibitors.
| Inhibitor | Cancer Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| NCT-503 | MDA-MB-468 (Breast Cancer) | Cell Viability | 8 - 16 | [6] |
| BT-20 (Breast Cancer) | Cell Viability | 8 - 16 | [6] | |
| HCC70 (Breast Cancer) | Cell Viability | 8 - 16 | [6] | |
| HT1080 (Fibrosarcoma) | Cell Viability | 8 - 16 | [6] | |
| MT-3 (Breast Cancer) | Cell Viability | 8 - 16 | [6] | |
| MDA-MB-231 (Breast Cancer) | Cell Viability | > 80 (less sensitive) | [6] | |
| MDA-MB-468 (Breast Cancer) | Cell Viability | 20.2 ± 2.8 | [3] | |
| Hs 578T (Breast Cancer) | Cell Viability | 93.4 ± 14.0 | [3] | |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 76.6 ± 3.2 | [3] | |
| CBR-5884 | Enzyme Inhibition Assay | Biochemical | 33 | [1][2] |
| Epithelial Ovarian Cancer Cells | Cell Viability | ~30-40% inhibition at 60 µM (A2780) | [7] | |
| PKUMDL-WQ-2101 | MDA-MB-468 (Breast Cancer) | Cell Viability | 7.70 | [8][9] |
| HCC70 (Breast Cancer) | Cell Viability | 10.8 | [8][9] |
Signaling Pathway
The serine biosynthesis pathway, initiated by PHGDH, diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce serine. This pathway is crucial for synthesizing proteins, nucleotides, and lipids, and for maintaining cellular redox balance, all of which are vital for cancer cell proliferation.[10][11]
Caption: The PHGDH-mediated serine biosynthesis pathway and its downstream effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound and other PHGDH inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or other PHGDH inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the PHGDH inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells with the inhibitor for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect the expression levels of PHGDH and other proteins of interest.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH (e.g., Cell Signaling Technology #13428)[12]
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PHGDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a PHGDH inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PKUMDL WQ 2101 | Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 10. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing Phgdh-IN-4 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, which plays a pivotal role in cancer cell metabolism, proliferation, and survival.[1][2][3][4] This pathway diverts glycolytic intermediates towards the production of serine and other essential biomolecules.[1][2][3] In certain cancers, particularly those with PHGDH gene amplification, cancer cells become highly dependent on this pathway for their growth.[5][6][7] Phgdh-IN-4 is a novel small molecule inhibitor designed to target PHGDH, offering a promising therapeutic strategy for PHGDH-dependent cancers. These application notes provide detailed protocols to assess the in vitro efficacy of this compound.
Serine Synthesis Pathway and PHGDH Inhibition
The de novo synthesis of serine begins with the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), a reaction catalyzed by PHGDH.[1][2] This is the rate-limiting step of the pathway. Subsequently, 3-PHP is converted to O-phospho-L-serine (P-Ser) by phosphoserine aminotransferase 1 (PSAT1), and finally, P-Ser is hydrolyzed to L-serine by phosphoserine phosphatase (PSPH).[1][8][9] this compound is designed to inhibit PHGDH, thereby blocking the entire pathway and depleting the cell of de novo synthesized serine.
Experimental Protocols
To thoroughly evaluate the in vitro efficacy of this compound, a series of assays should be performed. These include determining its effect on cell viability in PHGDH-dependent and -independent cell lines, directly measuring its inhibitory effect on PHGDH enzyme activity, and confirming its on-target effect within the cell.
Experimental Workflow
The overall workflow for assessing this compound efficacy involves parallel experiments to determine its impact on cell viability, enzyme activity, and intracellular protein levels.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells. It is crucial to use cell lines with varying dependencies on the serine synthesis pathway to assess the inhibitor's selectivity. For example, MDA-MB-468 is a breast cancer cell line with high PHGDH expression, while MDA-MB-231 has low PHGDH expression.[5][7][10]
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
PHGDH Enzyme Activity Assay (Colorimetric)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of PHGDH.[12][13] The assay measures the production of NADH, which reduces a probe to generate a colorimetric signal.[12][13]
Materials:
-
Recombinant human PHGDH enzyme
-
This compound
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-phosphoglycerate and NAD+)
-
PHGDH Developer
-
96-well clear plate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in PHGDH Assay Buffer.
-
In a 96-well plate, add the diluted this compound, recombinant PHGDH enzyme, and PHGDH Assay Buffer to a final volume of 50 µL. Include a no-inhibitor control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Prepare a Reaction Mix containing PHGDH Substrate and PHGDH Developer according to the manufacturer's instructions (e.g., from a commercial kit).[12][13]
-
Add 50 µL of the Reaction Mix to each well to initiate the reaction.
-
Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.[12][13]
-
Calculate the rate of the reaction for each concentration of this compound.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
Western blotting is used to confirm that this compound affects its intended target within the cell and to assess downstream effects. This can be done by measuring the levels of PHGDH protein itself or downstream markers of the serine synthesis pathway.
Materials:
-
PHGDH-dependent and -independent cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PHGDH, anti-β-actin)[4][6][14][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the PHGDH protein levels.
Data Presentation
The quantitative data generated from these experiments should be summarized in a clear and structured format for easy comparison.
| Assay | Cell Line | Parameter | This compound | Control |
| Cell Viability (MTT) | MDA-MB-468 (High PHGDH) | IC50 (µM) | e.g., 10.5 ± 1.2 | N/A |
| MDA-MB-231 (Low PHGDH) | IC50 (µM) | e.g., >100 | N/A | |
| PHGDH Enzyme Activity | N/A (Recombinant Enzyme) | IC50 (µM) | e.g., 2.1 ± 0.3 | N/A |
| Western Blot | MDA-MB-468 (High PHGDH) | Relative PHGDH Expression | e.g., 0.4 ± 0.1 | 1.0 |
| MDA-MB-231 (Low PHGDH) | Relative PHGDH Expression | e.g., 0.9 ± 0.2 | 1.0 |
Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental results.
Conclusion
By following these detailed protocols, researchers can effectively assess the in vitro efficacy of this compound. The combination of cell viability assays in different cell lines, direct enzyme inhibition assays, and target validation through western blotting will provide a comprehensive understanding of the inhibitor's potency, selectivity, and mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent for PHGDH-dependent cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHGDH (D8F3O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. abcam.com [abcam.com]
- 14. Analysis of PHGDH protein half-life. [bio-protocol.org]
- 15. PHGDH Anticorps (14719-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols: Phgdh-IN-4 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation, sustain redox balance, and fuel biosynthetic processes. The dependency of cancer cells on this pathway makes PHGDH an attractive therapeutic target. Phgdh-IN-4 and other potent inhibitors like NCT-503 and CBR-5884 have been developed to target this enzymatic activity. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of PHGDH inhibitors in combination with other anti-cancer therapies.
Combination with PKM2 Inhibition in Non-Small Cell Lung Cancer (NSCLC)
The combination of a PHGDH inhibitor (NCT-503) with a pyruvate kinase M2 (PKM2) inhibitor (PKM2-IN-1) has demonstrated synergistic anti-cancer effects in human NSCLC A549 cells.[1][2][3][4] Inhibition of PKM2 leads to the accumulation of the glycolytic intermediate 3-phosphoglycerate (3-PG), which in turn can increase the expression of PHGDH.[2][5] This creates a metabolic vulnerability that can be exploited by the simultaneous inhibition of PHGDH.
Data Presentation
| In Vitro Assay | Treatment Group | Result | Reference |
| Cell Viability (MTT Assay) | PKM2-IN-1 | IC50 determined | [1][2] |
| NCT-503 | IC50 = 16.44 µM (72h) | [2][5] | |
| Combination | Synergistic inhibition of cell viability | [1][2] | |
| Colony Formation Assay | Combination | Potent inhibition of colony formation | [2] |
| Cell Proliferation (EdU Assay) | Combination | Significant reduction in EdU-positive cells | [2] |
| Cell Cycle Analysis | Combination | G2/M phase arrest | [1][2][3][4] |
| Apoptosis Assay | Combination | Induction of ROS-dependent apoptosis | [1][2][3][4] |
| In Vivo Assay (A549 Xenograft) | Treatment Group | Result | Reference |
| Tumor Growth | Combination | Significant inhibition of tumor growth | [1][2][3][4] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To assess the effect of single and combination drug treatments on cell viability.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of PKM2-IN-1, NCT-503, or a combination of both for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using CompuSyn software to determine synergy (CI < 1).
-
2. Colony Formation Assay
-
Objective: To evaluate the long-term proliferative potential of cells after drug treatment.
-
Procedure:
-
Treat A549 cells with PKM2-IN-1, NCT-503, or the combination for 48 hours.
-
Harvest and re-seed 1,000 viable cells per well in a 6-well plate.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells).
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of drug treatments on cell cycle distribution.
-
Procedure:
-
Treat A549 cells with the respective inhibitors for 48 hours.
-
Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following drug treatment.
-
Procedure:
-
Treat A549 cells with the inhibitors for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
5. Western Blot Analysis
-
Objective: To detect changes in protein expression levels related to the drug's mechanism of action.
-
Procedure:
-
Lyse treated cells in RIPA buffer and quantify protein concentration.
-
Separate 30-50 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., PHGDH, PKM2, p-AMPK, p-mTOR, p53, p21, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
6. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Procedure:
-
Subcutaneously inject A549 cells into the flank of BALB/c nude mice.
-
When tumors reach a palpable size, randomize mice into treatment groups (vehicle, PKM2-IN-1 alone, NCT-503 alone, combination).
-
Administer drugs via intraperitoneal injection or oral gavage at predetermined doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Combination with CAR-T Cell Therapy in Glioblastoma
PHGDH inhibition has been shown to normalize the tumor vasculature in glioblastoma (GBM), thereby enhancing the infiltration and efficacy of CAR-T cell therapy.[6][7][8] This approach represents a novel strategy to overcome the physical barriers that limit the success of immunotherapies in solid tumors.
Experimental Workflow
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Phgdh-IN-4 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Phgdh-IN-4 treatment duration to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. By inhibiting PHGDH, this compound blocks the production of serine, an amino acid crucial for cancer cell proliferation, nucleotide synthesis, and redox balance. This inhibition can lead to reduced cancer cell growth and apoptosis.
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for a dose-response curve could range from 1 µM to 50 µM. The IC50 can be calculated by treating cells with a serial dilution of the inhibitor for a fixed duration (e.g., 72 hours) and measuring cell viability.
Q3: What is a typical treatment duration for this compound in cell culture experiments?
A3: The treatment duration for this compound can vary depending on the experimental endpoint. For cell viability and proliferation assays, typical incubation times range from 24 to 96 hours. For metabolic flux analysis, shorter incubation times of 4 to 24 hours are common to observe acute effects on serine synthesis. It is advisable to perform a time-course experiment to determine the optimal duration for your specific research question.
Q4: What are the expected downstream effects of this compound treatment?
A4: Inhibition of PHGDH by this compound is expected to lead to a decrease in intracellular serine and glycine levels. This can subsequently impact one-carbon metabolism, leading to reduced nucleotide (purine and pyrimidine) synthesis and impaired glutathione production. Consequently, you may observe a decrease in cell proliferation, induction of apoptosis, and cell cycle arrest, particularly in cancer cells that are highly dependent on de novo serine synthesis.
Q5: Can I combine this compound with other inhibitors?
A5: Yes, combining this compound with other therapeutic agents is a promising strategy. Cancer cells can develop resistance to PHGDH inhibition by upregulating alternative metabolic pathways, such as glutaminolysis.[1] Therefore, co-treatment with inhibitors targeting these compensatory pathways may enhance the anti-cancer effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after treatment. | 1. Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the IC50 for your cell line. |
| 2. Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment time. | |
| 3. Cell line is not dependent on de novo serine synthesis. | Verify the expression level of PHGDH in your cell line. Cells with low PHGDH expression may be less sensitive. Consider using a positive control cell line known to be sensitive to PHGDH inhibition. | |
| 4. Inactive inhibitor. | Ensure proper storage and handling of this compound. Test the activity of the inhibitor in a cell-free enzymatic assay if possible. | |
| High variability between replicate wells. | 1. Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| 2. Inconsistent inhibitor concentration. | Ensure accurate and consistent dilution and addition of the inhibitor to each well. | |
| 3. Contamination. | Regularly check for and prevent microbial contamination in your cell cultures. | |
| Unexpected increase in cell proliferation at certain concentrations. | 1. Off-target effects of the inhibitor. | This can sometimes be observed with small molecule inhibitors. Carefully analyze the full dose-response curve and consider using a secondary, structurally different PHGDH inhibitor to confirm the phenotype. |
| 2. Hormesis effect. | At very low doses, some compounds can have a stimulatory effect. Focus on the inhibitory concentration range for your experiments. | |
| Loss of inhibitor effect over time in long-term experiments. | 1. Development of resistance. | Cancer cells can adapt their metabolism to bypass the inhibited pathway. Consider combination therapies or intermittent dosing schedules. |
| 2. Inhibitor degradation. | This compound may not be stable in culture medium for extended periods. Consider replenishing the medium with fresh inhibitor at regular intervals for long-term studies. |
Quantitative Data Summary
Table 1: Reported IC50 Values of PHGDH Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| NCT-503 | MDA-MB-468 | Breast Cancer | ~10 | 96 |
| NCT-503 | BT-20 | Breast Cancer | ~12 | 96 |
| CBR-5884 | MDA-MB-468 | Breast Cancer | ~22 | 72 |
| Oridonin | MDA-MB-468 | Breast Cancer | ~2.5 | 72 |
| WQ-2101 | HCT116 | Colon Cancer | ~15 | 72 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol provides a luminescent-based method for determining cell viability.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate for the desired duration.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine cell viability based on the luminescent signal relative to the control.
Metabolic Flux Analysis using ¹³C-Glucose Tracing
This protocol outlines a general workflow for tracing the metabolic fate of ¹³C-labeled glucose to assess the impact of this compound on the serine synthesis pathway.
Materials:
-
This compound
-
Glucose-free and serine/glycine-free culture medium
-
[U-¹³C₆]-glucose
-
6-well plates
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The following day, treat the cells with this compound or vehicle control for a predetermined duration (e.g., 4 or 24 hours).
-
Isotope Labeling: Replace the medium with glucose-free and serine/glycine-free medium containing [U-¹³C₆]-glucose and the respective inhibitor or vehicle. Incubate for a defined period (e.g., 1-6 hours).
-
Metabolite Extraction: Quickly wash the cells with ice-cold PBS and then extract metabolites using a cold 80% methanol solution.
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet cell debris. Dry the supernatant under nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites and analyze them using an LC-MS/MS system to determine the incorporation of ¹³C into serine and other downstream metabolites.
-
Data Analysis: Calculate the fractional labeling of metabolites to quantify the flux through the serine synthesis pathway.
Visualizations
Caption: Serine synthesis pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound treatment.
Caption: A logical approach to troubleshooting failed experiments.
References
Technical Support Center: Minimizing Off-Target Effects of Phgdh-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Phgdh-IN-4 in their experiments.
Disclaimer: Information regarding the specific inhibitor this compound is limited in publicly available literature. This guide is substantially based on data from its close structural analog, NCT-503, a well-characterized inhibitor of phosphoglycerate dehydrogenase (PHGDH). Users should validate the findings and recommendations for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its known on-target effects?
A1: this compound is an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby reducing the intracellular pool of serine and its downstream metabolites, which are crucial for cancer cell proliferation.[1][2][3]
Q2: What are the known or suspected off-target effects of this compound?
A2: Based on studies with its analog NCT-503, a significant off-target effect of this class of inhibitors is the modulation of the tricarboxylic acid (TCA) cycle. Specifically, NCT-503 has been shown to reduce the synthesis of glucose-derived citrate, a key component of the TCA cycle, in a manner that is independent of PHGDH expression.[4][5][6][7] This suggests that this compound may have a direct or indirect inhibitory effect on an enzyme upstream of citrate in the TCA cycle. Other potential off-target effects common to piperazine-1-carbothioamide scaffolds could exist and should be experimentally evaluated.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. Key strategies include:
-
Use of a structurally related inactive control: An ideal negative control is a molecule that is structurally similar to this compound but does not inhibit PHGDH. This helps to identify effects that are due to the chemical scaffold itself rather than PHGDH inhibition.
-
Genetic knockdown or knockout of PHGDH: Comparing the phenotype induced by this compound with that of PHGDH knockdown or knockout in the same cell line can help to confirm that the observed effect is due to the inhibition of the intended target.
-
Rescue experiments: Attempt to rescue the phenotype caused by this compound by supplementing the media with downstream metabolites of the serine synthesis pathway, such as serine or glycine. If the phenotype is rescued, it is more likely to be an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to PHGDH in a cellular context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected changes in cellular metabolism unrelated to serine synthesis (e.g., altered TCA cycle intermediates). | The inhibitor may have off-target effects on metabolic enzymes. NCT-503, an analog of this compound, is known to decrease glucose-derived citrate.[4][5][6][7] | 1. Perform Stable Isotope-Resolved Metabolomics (SIRM) with 13C-glucose to trace the metabolic flux and pinpoint the affected pathway. 2. Use a lower concentration of this compound that is sufficient to inhibit PHGDH but may have reduced off-target effects. 3. Compare the metabolic profile with that of PHGDH knockout/knockdown cells to distinguish on-target from off-target metabolic reprogramming. |
| Cell death or growth inhibition is observed in cell lines with low or no PHGDH expression. | This strongly suggests off-target toxicity. The chemical scaffold of the inhibitor might be interacting with other cellular targets essential for cell viability. | 1. Confirm the absence of PHGDH expression in your cell line by Western blot. 2. Use a structurally related inactive control compound to see if it elicits the same toxic effects. 3. Perform a dose-response curve to determine if the toxicity is observed at concentrations significantly higher than the IC50 for PHGDH. |
| Results with this compound are inconsistent with published data for other PHGDH inhibitors. | Different PHGDH inhibitors can have distinct off-target profiles and potencies. Your experimental conditions (cell line, media composition) may also influence the outcome. | 1. Validate the on-target activity of this compound in your system by measuring the reduction in serine synthesis. 2. Carefully review and standardize your experimental protocols, paying close attention to inhibitor concentration, treatment duration, and cell density. 3. Consider performing a head-to-head comparison with a well-characterized PHGDH inhibitor like NCT-503 under your experimental conditions. |
| Difficulty in confirming direct target engagement in cells. | The inhibitor may not be cell-permeable, or it may not be binding to PHGDH with sufficient affinity in the cellular environment. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to directly assess the binding of this compound to PHGDH in intact cells. 2. Use a cell-based assay that measures the downstream product of PHGDH activity (e.g., by monitoring the incorporation of 13C-glucose into serine) to confirm functional target inhibition. |
Quantitative Data Summary
The following table summarizes key quantitative data for the PHGDH inhibitor NCT-503, a structural analog of this compound. This data can serve as a reference point for designing and interpreting experiments with this compound.
| Parameter | Value | Context | Reference |
| IC50 for PHGDH | 2.5 µM | In vitro biochemical assay | [4][8] |
| Cellular EC50 | 8–16 µM | Growth inhibition in PHGDH-dependent cancer cell lines | [9] |
| Off-target Effect | Reduction of glucose-derived citrate | Observed in neuroblastoma cell lines, independent of PHGDH expression | [4][5][6][7] |
Experimental Protocols
Stable Isotope-Resolved Metabolomics (SIRM) for Assessing Off-Target Metabolic Effects
This protocol outlines a general workflow for using stable isotope labeling to trace the metabolic fate of a substrate (e.g., 13C-glucose) and identify metabolic pathways affected by this compound.
Workflow:
References
- 1. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Nct-503 | C20H23F3N4S | CID 118796328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
how to address Phgdh-IN-4 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cytotoxicity observed in normal (non-cancerous) cells when using PHGDH inhibitors, such as Phgdh-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of a PHGDH inhibitor on normal cells?
A1: Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway. While many cancer cells upregulate this pathway and are sensitive to its inhibition, normal cells also express PHGDH. Serine is crucial for the development and function of the central nervous system.[1] Therefore, some level of cytotoxicity or anti-proliferative effects can be expected in normal cells, especially those with a high demand for serine or limited access to exogenous serine. However, studies with some PHGDH inhibitors have shown minimal toxicity toward certain PHGDH-independent cell lines.[1][2]
Q2: My PHGDH inhibitor is showing cytotoxicity in normal cells at concentrations that are effective against cancer cells. Is this expected?
A2: This can be a common observation. The therapeutic window for PHGDH inhibitors depends on the differential reliance of cancer cells versus normal cells on de novo serine synthesis. If normal cells in your experimental system are highly proliferative or are in a serine-depleted environment, they may exhibit sensitivity to PHGDH inhibition. Additionally, off-target effects of the inhibitor can contribute to cytotoxicity in normal cells, sometimes independent of PHGDH expression levels.[3][4]
Q3: What are the potential reasons for observing high cytotoxicity in normal cells with this compound?
A3: High cytotoxicity in normal cells can stem from several factors:
-
On-target effects: The normal cells being used may have a higher-than-expected reliance on de novo serine synthesis.
-
Off-target effects: The inhibitor may be interacting with other cellular targets, leading to toxicity. For example, the PHGDH inhibitor NCT-503 has been shown to have off-target effects on the TCA cycle.[4]
-
Experimental conditions: Low levels of exogenous serine and glycine in the cell culture medium can exacerbate the cytotoxic effects of PHGDH inhibition.
-
Non-metabolic functions of PHGDH: PHGDH may have roles beyond serine synthesis, and inhibiting these functions could impact normal cell viability.[3]
Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect of my PHGDH inhibitor?
A4: A series of experiments can help differentiate between on-target and off-target effects. These include:
-
Rescue experiments: Supplementing the culture medium with serine or downstream metabolites (e.g., glycine, nucleotides) may rescue the cytotoxic effects if they are on-target.
-
PHGDH knockout/knockdown cells: Comparing the inhibitor's cytotoxicity in wild-type versus PHGDH knockout/knockdown normal cells can reveal if the effect is dependent on the target enzyme.
-
Target engagement assays: Confirming that the inhibitor is engaging with PHGDH at the concentrations causing cytotoxicity.
-
Comparing with other PHGDH inhibitors: Evaluating if different chemical scaffolds with known PHGDH inhibitory activity produce a similar cytotoxic profile.
Troubleshooting Guide
Issue 1: High Cytotoxicity in Normal Cell Lines
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity due to high reliance on serine synthesis | Supplement media with L-serine (e.g., 100-400 µM). | If cytotoxicity is on-target, serine supplementation should rescue cell viability. |
| Off-target toxicity | Test the inhibitor on a panel of normal cell lines with varying PHGDH expression levels. | If cytotoxicity is independent of PHGDH expression, off-target effects are likely. |
| Sub-optimal experimental conditions | Ensure culture medium has physiological levels of serine and glycine. | Reduced cytotoxicity in nutrient-replete medium. |
Issue 2: Inconsistent Cytotoxicity Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell passage number and confluency | Use cells within a consistent, low passage number range. Seed cells at a consistent density for all experiments. | More reproducible cytotoxicity data. |
| Inhibitor stability and solubility | Prepare fresh stock solutions of the inhibitor and ensure it is fully dissolved. | Consistent inhibitor potency and experimental results. |
| Assay interference | Use a different cytotoxicity assay method (e.g., switch from a metabolic-based assay like MTT to a membrane integrity assay like LDH release). | Consistent cytotoxicity measurements across different assay platforms. |
Data Presentation
Table 1: Example IC50 Values of a PHGDH Inhibitor (NCT-503) in Cancer and Normal-like Cell Lines
| Cell Line | Phenotype | PHGDH Expression | NCT-503 EC50 (µM) | Reference |
| MDA-MB-468 | PHGDH-dependent Breast Cancer | High | 8-16 | [1][2] |
| BT-20 | PHGDH-dependent Breast Cancer | High | 8-16 | [1][2] |
| HCC70 | PHGDH-dependent Breast Cancer | High | 8-16 | [1][2] |
| MDA-MB-231 | PHGDH-independent Breast Cancer | Low | >100 | [1][2] |
| ZR-75-1 | PHGDH-independent Breast Cancer | Low | No Toxicity | [1][2] |
| SK-MEL-2 | PHGDH-independent Melanoma | Low | No Toxicity | [1][2] |
Note: This table presents data for the known PHGDH inhibitor NCT-503 as a reference. Researchers should generate similar data for this compound.
Experimental Protocols
Protocol 1: Assessing Cell Viability using an ATP-based Assay
This protocol provides a method to determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Normal and cancer cell lines of interest
-
This compound
-
96-well clear-bottom cell culture plates
-
Complete cell culture medium
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP-based assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Serine Rescue Experiment
This protocol is designed to determine if the cytotoxicity of this compound is due to the inhibition of de novo serine synthesis.
Materials:
-
Normal cells exhibiting sensitivity to this compound
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
L-serine solution (sterile, stock solution of 100 mM)
-
ATP-based cell viability assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare two sets of media containing serial dilutions of this compound: one with and one without L-serine supplementation (e.g., 200 µM final concentration).
-
Treat the cells with the prepared media.
-
Incubate for the same duration as the initial cytotoxicity experiment.
-
Assess cell viability using an ATP-based assay as described in Protocol 1.
-
Compare the dose-response curves in the presence and absence of supplemental serine. A rightward shift in the IC50 curve in the presence of serine indicates on-target activity.
Visualizations
Caption: De novo serine synthesis pathway and the point of inhibition by this compound.
Caption: Workflow for troubleshooting this compound cytotoxicity in normal cells.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in Phgdh-IN-4 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Phgdh-IN-4 in enzymatic and cell-based assays.
Troubleshooting Guide
Inconsistent IC50 Values
Question: We are observing significant variability in the IC50 values for this compound between experimental repeats. What are the potential causes and solutions?
Answer: Inconsistent IC50 values in PHGDH assays can stem from several factors. Here's a breakdown of common causes and how to address them:
-
Enzyme Quality and Concentration: The activity of recombinant PHGDH can vary between batches and may degrade with improper storage.
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Titrate each new lot of enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay.
-
-
Substrate Concentrations: The measured IC50 value of an inhibitor can be influenced by the concentration of the substrate (3-phosphoglycerate, 3-PG) and the cofactor (NAD+).
-
Solution: Ensure that 3-PG and NAD+ concentrations are kept consistent across all experiments. For competitive inhibitors, higher substrate concentrations will lead to an apparent increase in the IC50. It is recommended to use substrate concentrations at or below the Km value to accurately determine the potency of competitive inhibitors.
-
-
Product Inhibition: The accumulation of the reaction product, 3-phosphohydroxypyruvate (PHP), can cause feedback inhibition on PHGDH, leading to non-linear reaction rates and skewed IC50 values.[1]
-
Assay Signal Interference: The inhibitor itself might interfere with the detection system. For fluorescence-based assays that couple NADH production to the reduction of resazurin to the fluorescent resorufin, colored compounds or those that are inherently fluorescent can cause false positive or negative results.
-
Solution: Run a control experiment with the inhibitor and the detection reagents (e.g., diaphorase and resazurin) but without PHGDH to check for any direct effect on the assay components.
-
High Background Signal
Question: Our negative control wells (without this compound) are showing a high background signal. What could be causing this?
Answer: A high background signal can mask the true inhibitory effect of your compound. Potential causes include:
-
Contaminating Dehydrogenase Activity: The recombinant PHGDH enzyme preparation may be contaminated with other NAD+-dependent dehydrogenases, leading to NADH production independent of PHGDH activity.
-
Solution: Use a highly purified recombinant PHGDH enzyme. If contamination is suspected, you can screen for the activity of common contaminating dehydrogenases like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).
-
-
Non-enzymatic Reduction of Resazurin: Some compounds can directly reduce resazurin, leading to a false positive signal.
-
Solution: As mentioned previously, run a counter-screen without the enzyme to identify compounds that interfere with the detection system.
-
-
Spontaneous NADH Production: Although less common, prolonged incubation at non-optimal pH or temperature could lead to some spontaneous signal generation.
No Inhibition Observed
Question: We are not observing any inhibition of PHGDH activity, even at high concentrations of this compound. What should we check?
Answer: A lack of inhibition can be frustrating. Here are some troubleshooting steps:
-
Inhibitor Integrity: The inhibitor may have degraded or precipitated out of solution.
-
Solution: Prepare fresh stock solutions of this compound. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the assay is consistent and non-inhibitory to the enzyme.
-
-
Incorrect Assay Conditions: The assay conditions may not be suitable for observing inhibition.
-
Solution: Verify the concentrations of all assay components (enzyme, substrates, cofactors). Ensure the incubation time is sufficient for the enzymatic reaction to proceed but not so long that substrate depletion or product inhibition becomes a major issue.
-
-
Mechanism of Inhibition: If this compound is a non-competitive or allosteric inhibitor, its effect may be less pronounced under certain conditions. For instance, some allosteric inhibitors may only bind to a specific conformational state of the enzyme.[3]
-
Solution: Review the literature for the known or predicted mechanism of action of this compound. If it is a novel compound, consider running kinetic studies to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring enzyme activity at various substrate and inhibitor concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PHGDH?
A1: PHGDH (3-phosphoglycerate dehydrogenase) is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[4] It catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[4] This is the first of three steps that convert 3-PG into L-serine.
Q2: Why is targeting PHGDH a strategy in cancer therapy?
A2: Many cancer cells exhibit reprogrammed metabolism to support their rapid growth and proliferation.[3] The serine biosynthesis pathway is often upregulated in various cancers, including breast cancer and melanoma.[3][4] By inhibiting PHGDH, the production of serine and its downstream metabolites, which are crucial for nucleotide, protein, and lipid synthesis, is blocked.[3] This can selectively inhibit the growth of cancer cells that are dependent on de novo serine synthesis.
Q3: What are the different types of PHGDH inhibitors?
A3: PHGDH inhibitors can be classified based on their mechanism of action:
-
NAD+-competitive inhibitors: These compounds bind to the NAD+ binding pocket of the enzyme.[3]
-
Non-competitive inhibitors: These inhibitors bind to a site other than the active site and can inhibit the enzyme regardless of whether the substrate is bound. CBR-5884 is an example of a non-competitive inhibitor that also disrupts the oligomerization state of PHGDH.[2]
-
Allosteric inhibitors: These molecules bind to a regulatory site on the enzyme, causing a conformational change that reduces its activity. Oridonin is a natural product identified as an allosteric PHGDH inhibitor.[3]
Q4: How can I be sure my inhibitor is specific for PHGDH?
A4: To ensure the specificity of your inhibitor, it is crucial to perform counter-screens against other NAD+-dependent dehydrogenases, such as lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[2] This will help rule out off-target effects and confirm that the observed inhibition is specific to PHGDH.
Data Presentation
Table 1: IC50 Values of Selected PHGDH Inhibitors
| Inhibitor | IC50 (µM) | Mechanism of Action | Reference |
| CBR-5884 | 33 ± 12 | Non-competitive | [2] |
| NCT-503 | ~10 | Non-competitive | [1][5] |
| Oridonin | ~5 | Allosteric | [3] |
| BI-4924 | - | NAD+ competitive | [3] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
In Vitro PHGDH Coupled Enzyme Assay
This protocol is adapted from established methods for measuring PHGDH activity using a fluorescence-based readout.[2][3]
Materials:
-
Recombinant human PHGDH
-
Recombinant human PSAT1
-
3-Phosphoglycerate (3-PG)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Diaphorase
-
Resazurin
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM EDTA
-
This compound (or other inhibitor) dissolved in DMSO
-
96-well or 384-well black plates
Procedure:
-
Prepare a master mix containing assay buffer, 3-PG, NAD+, diaphorase, and resazurin at 2x the final desired concentration.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the PHGDH and PSAT1 enzyme solution to the wells to initiate the reaction.
-
The final reaction volume is typically 50-100 µL.
-
Incubate the plate at room temperature or 37°C, protected from light.
-
Monitor the increase in resorufin fluorescence over time using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Calculate the initial reaction rates (Vmax) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value.
Visualizations
PHGDH Signaling Pathway
Caption: The de novo serine biosynthesis pathway initiated by PHGDH.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a PHGDH inhibitor.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common PHGDH assay issues.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phgdh-IN-4 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Phgdh-IN-4 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is PHGDH and why is it a target in drug discovery?
A1: PHGDH (Phosphoglycerate dehydrogenase) is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] It catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This pathway is crucial for the production of serine and other downstream metabolites essential for cell proliferation, such as nucleotides and glutathione.[1][2] In many cancer types, PHGDH is overexpressed, leading to increased serine synthesis that supports rapid tumor growth and survival.[1][3][4] Therefore, inhibiting PHGDH is a promising therapeutic strategy to target cancer metabolism.[5]
Q2: What is this compound and what is its mechanism of action?
A2: this compound belongs to a class of small molecule inhibitors designed to target the PHGDH enzyme. While specific details for "this compound" are not extensively published, inhibitors in this class, such as indole amides, have been shown to bind to the NAD+ pocket of PHGDH, acting as competitive inhibitors.[6][7] Other inhibitors, like CBR-5884 and NCT-503, have been characterized as noncompetitive inhibitors.[8][9] The primary mechanism is to block the enzymatic activity of PHGDH, thereby depleting the cell of de novo synthesized serine and its derivatives.[6]
Q3: What are typical IC50 or EC50 values for PHGDH inhibitors?
A3: The potency of PHGDH inhibitors can vary significantly depending on the specific compound and the assay conditions. It is crucial to determine the IC50 (in vitro enzyme assay) or EC50 (cell-based assay) empirically for your specific experimental system.
Table 1: Reported IC50 and EC50 Values for Various PHGDH Inhibitors
| Inhibitor | Assay Type | Cell Line/System | Reported IC50/EC50 |
| CBR-5884 | In vitro enzyme assay | Purified PHGDH | ~33 µM[6] |
| CBR-5884 | Cell Proliferation | PHGDH-dependent cancer cells | ~22 µM[10] |
| NCT-503 | In vitro enzyme assay | Purified PHGDH | ~3.63 µM[10] |
| NCT-503 | Cell Proliferation | PHGDH-dependent cancer cells | 8-16 µM[9] |
| Indole Amides | In vitro enzyme assay | Purified PHGDH | Low nanomolar to sub-micromolar[6][7] |
| Oridonin | In vitro enzyme assay | Purified PHGDH | ~0.48 µM[10] |
Q4: How do I select the appropriate concentration range for my dose-response experiment?
A4: Start with a wide concentration range, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar). A good starting point is to center the range around the reported IC50 or EC50 values for similar compounds if available. A preliminary experiment with a broad range of concentrations will help you narrow down the effective range for your specific cell line or experimental setup.
Troubleshooting Guide for Dose-Response Curves
Issue 1: No observable effect or very high IC50/EC50 value.
-
Possible Cause 1: Cell line is not dependent on de novo serine synthesis.
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting: Ensure proper storage and handling of this compound. Some inhibitors have limited stability in solution or in certain media.[3] Prepare fresh solutions for each experiment.
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting: The effect of inhibiting serine synthesis on cell viability or proliferation may take time to manifest. Extend the incubation time with the inhibitor (e.g., 48-72 hours for proliferation assays).
-
-
Possible Cause 4: Assay sensitivity.
-
Troubleshooting: Ensure your assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect small changes in cell viability. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
-
Issue 2: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause 1: Variability in cell seeding.
-
Troubleshooting: Ensure a homogenous cell suspension and accurate cell counting to seed the same number of cells in each well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells.
-
-
Possible Cause 2: Inaccurate drug dilutions.
-
Troubleshooting: Perform serial dilutions carefully and use calibrated pipettes. Prepare a fresh dilution series for each experiment.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Regularly check for microbial contamination in your cell cultures, which can significantly impact experimental results.
-
Issue 3: The dose-response curve is not sigmoidal.
-
Possible Cause 1: Compound solubility issues at high concentrations.
-
Troubleshooting: Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or lowering the maximum concentration.
-
-
Possible Cause 2: Off-target effects or cellular toxicity at high concentrations.
-
Troubleshooting: High concentrations of a compound can induce non-specific toxicity. If the curve shows a sharp drop at the highest concentrations, it may indicate general toxicity rather than specific inhibition of PHGDH. Consider using a counterscreen with a PHGDH-independent cell line to assess off-target effects.
-
-
Possible Cause 3: Prozone effect.
-
Troubleshooting: In some assays, excessively high concentrations can lead to a decrease in the measured response, creating a hook-like curve. If this is suspected, extend the concentration range to lower values.
-
Experimental Protocols
Protocol 1: In Vitro PHGDH Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring PHGDH activity.[8][9][10]
-
Reagents and Materials:
-
Purified recombinant human PHGDH enzyme
-
Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Substrate: 3-Phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling Enzyme: Diaphorase
-
Indicator: Resazurin
-
This compound and control compounds
-
96-well black plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In each well of the 96-well plate, add the PHGDH enzyme.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of 3-PG, NAD+, diaphorase, and resazurin.
-
Monitor the increase in resorufin fluorescence (Ex/Em ~544/590 nm) over time using a plate reader.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation.
-
Reagents and Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Complete growth medium (and serine-depleted medium for comparison)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well clear or white plates (depending on the assay)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours in a cell culture incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percent viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizations
Caption: The PHGDH signaling pathway and its inhibition.
Caption: Experimental workflow for dose-response curve generation.
References
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. What are PHGDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Overcoming Acquired Resistance to PHGDH Inhibitors in Cancer Cells
Disclaimer: Information specific to "Phgdh-IN-4" is not available in publicly accessible scientific literature. The following troubleshooting guides and FAQs are based on published research on other well-characterized PHGDH inhibitors, such as NCT-503 and CBR-5884. The underlying principles of acquired resistance are likely to be applicable to novel inhibitors targeting the same enzyme.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during their experiments with PHGDH inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Decreased sensitivity to PHGDH inhibitor over time in cell culture. | Metabolic Reprogramming: Cancer cells can adapt their metabolism to bypass the serine synthesis pathway. This may include increased uptake of exogenous serine or utilization of alternative pathways for nucleotide synthesis and redox balance. | 1. Analyze serine uptake: Measure the rate of radiolabeled serine uptake in resistant cells compared to parental cells. 2. Assess nucleotide synthesis: Perform metabolic flux analysis using labeled glucose or glutamine to trace carbon flow into nucleotide pools. 3. Combination Therapy: Consider co-treatment with inhibitors of glutaminolysis or other compensatory metabolic pathways.[1][2] |
| No significant reduction in cell proliferation despite confirmed PHGDH inhibition. | Redundancy in Redox Homeostasis: Cancer cells may upregulate alternative pathways to maintain redox balance, such as the pentose phosphate pathway or glutathione synthesis from exogenous cysteine. | 1. Measure ROS levels: Use fluorescent probes like DCFDA to compare reactive oxygen species (ROS) levels in treated versus untreated cells. 2. Analyze Glutathione Levels: Quantify the ratio of reduced to oxidized glutathione (GSH/GSSG). 3. Combination Therapy: Combine the PHGDH inhibitor with an inhibitor of glutathione synthesis (e.g., buthionine sulfoximine) or a MEK inhibitor in NRAS-mutant melanoma.[3][4] |
| In vivo tumor xenografts show initial response followed by rapid regrowth. | Upregulation of Pro-survival Signaling: Resistant tumors may activate alternative signaling pathways to promote survival and proliferation. Pharmacokinetic/Pharmacodynamic Issues: Suboptimal drug exposure in the tumor microenvironment. | 1. Pathway Analysis: Perform proteomic or transcriptomic analysis of resistant tumors to identify upregulated signaling pathways (e.g., MEK/ERK).[4] 2. Pharmacokinetic Studies: Measure the concentration of the PHGDH inhibitor in plasma and tumor tissue over time. 3. Combination Therapy: Based on pathway analysis, consider co-treatment with inhibitors of the identified pro-survival pathways.[4] |
| Variability in experimental results between different cell lines. | Genetic Background: The genetic context of the cancer cells, such as the mutation status of genes like TP53, NRAS, or BRAF, can influence the response to PHGDH inhibition.[4] | 1. Cell Line Characterization: Fully characterize the genetic background of the cell lines being used. 2. Stratify Experiments: Group cell lines based on relevant mutations to identify predictive biomarkers of response and resistance. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PHGDH inhibitors?
A1: The primary mechanisms of acquired resistance to PHGDH inhibitors involve metabolic reprogramming and the activation of compensatory signaling pathways.[1][2][4] Cancer cells can:
-
Increase Serine Uptake: Upregulate serine transporters to import sufficient serine from the microenvironment, bypassing the need for de novo synthesis.
-
Enhance Glutathione Synthesis: Upregulate the synthesis of the antioxidant glutathione to counteract the oxidative stress induced by PHGDH inhibition.[3][4]
-
Activate Alternative Metabolic Pathways: Reroute metabolic flux through pathways like glutaminolysis to support cellular proliferation and survival.[1][2]
-
Upregulate Pro-survival Signaling: Activate pathways like the MEK/ERK pathway to promote cell survival and overcome the anti-proliferative effects of PHGDH inhibition.[4]
Q2: How can I determine if my cancer cells have developed resistance through metabolic reprogramming?
A2: Several experimental approaches can be used to investigate metabolic reprogramming:
-
Metabolomics: Perform untargeted or targeted metabolomics to compare the metabolic profiles of sensitive and resistant cells. Look for changes in intracellular serine, glycine, and downstream metabolites.
-
Metabolic Flux Analysis: Use stable isotope tracers (e.g., ¹³C-glucose, ¹³C-glutamine) to map the flow of nutrients through various metabolic pathways.
-
Seahorse Assay: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Q3: What are the most promising combination therapies to overcome resistance to PHGDH inhibitors?
A3: Based on the known resistance mechanisms, several combination strategies are being explored:
-
MEK Inhibitors: In NRAS-mutant melanomas, combining PHGDH inhibitors with MEK inhibitors has shown synergistic effects by targeting both metabolic and signaling pathways.[4]
-
Glutaminase Inhibitors: For cells that upregulate glutaminolysis, co-inhibition of glutaminase can be effective.[1]
-
EGFR-TKIs: In lung adenocarcinomas with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, PHGDH inhibition can restore sensitivity.[1][5]
-
Inducers of Oxidative Stress: Combining PHGDH inhibitors with therapies that increase reactive oxygen species (ROS) can overwhelm the antioxidant capacity of cancer cells.
Q4: Are there any known genetic biomarkers that predict sensitivity or resistance to PHGDH inhibitors?
A4: While research is ongoing, some potential biomarkers have been identified:
-
PHGDH Expression Levels: High expression of PHGDH is a primary determinant of sensitivity to its inhibitors.[4][6]
-
NRAS Mutations: In melanoma, NRAS mutations are associated with upregulation of PHGDH and may predict sensitivity to combination therapy with MEK inhibitors.[4]
-
TP53 Status: Wild-type p53 can suppress PHGDH expression, suggesting that cells with mutant p53 may be more reliant on the serine synthesis pathway.[4]
Key Experimental Protocols
Cell Proliferation Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PHGDH inhibitor in cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the PHGDH inhibitor (e.g., this compound) in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of PHGDH and Downstream Pathway Proteins
Objective: To assess the protein levels of PHGDH and markers of downstream signaling pathways in response to inhibitor treatment.
Methodology:
-
Treat cells with the PHGDH inhibitor at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PHGDH, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS as a measure of oxidative stress.
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and treat with the PHGDH inhibitor.
-
At the end of the treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: The de novo serine synthesis pathway and the point of inhibition by PHGDH inhibitors.
Caption: Overview of acquired resistance mechanisms to PHGDH inhibitors.
References
- 1. Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase [thno.org]
- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHGDH as a mechanism for resistance in metabolically-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of Phgdh-IN-4
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Phgdh-IN-4.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
For long-term storage, the lyophilized powder of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] It is recommended to refer to the Certificate of Analysis (CofA) for specific lot-dependent storage instructions.
Q2: What is the best solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound to create a stock solution.
Q3: How should I prepare and store stock solutions of this compound?
Before opening the vial, centrifuge it to ensure all the powder is at the bottom. To prepare a stock solution, dissolve the powder in high-purity DMSO. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to your specific quantity of this compound. Once prepared, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q4: Can I store the stock solution in a frost-free freezer?
No, it is crucial to avoid storing stock solutions in frost-free freezers. The temperature fluctuations in these freezers can lead to degradation of the compound. A manual defrost freezer is recommended for stable long-term storage.
Q5: How can I ensure the sterility of my this compound stock solution?
To prepare a sterile stock solution, it can be filtered through a 0.2 µm microfilter. As DMSO is bactericidal, it is unlikely to introduce bacterial contamination.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound in experimental settings.
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause 1: Incorrect Solvent.
-
Solution: Ensure you are using high-purity DMSO as the solvent.
-
-
Possible Cause 2: Insufficient Mixing.
-
Solution: Vortex the solution thoroughly. If solubility issues persist, brief ultrasonication (for a few minutes) may aid in dissolution.
-
-
Possible Cause 3: Low Temperature of Solvent.
-
Solution: Ensure the DMSO is at room temperature before attempting to dissolve the powder.
-
Issue 2: Precipitation is observed in the stock solution after thawing.
-
Possible Cause 1: Supersaturated Solution.
-
Solution: Gently warm the solution to 37°C for a few minutes and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
-
-
Possible Cause 2: Contamination of Solvent.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Use fresh, anhydrous DMSO and keep the stock solution tightly sealed.
-
-
Possible Cause 3: Freeze-Thaw Cycles.
-
Solution: Aliquoting the stock solution into single-use vials is critical to prevent repeated freezing and thawing, which can promote precipitation and degradation.
-
Issue 3: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that the stock solution has been stored correctly and has not exceeded its recommended storage duration. If in doubt, prepare a fresh stock solution from lyophilized powder.
-
-
Possible Cause 2: High Final Concentration of DMSO in Culture Medium.
-
Solution: The final concentration of DMSO in your cell culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.[1] Calculate the dilution factor carefully when preparing your working solution.
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Some components of cell culture media can interact with small molecules. If you suspect this, you can test the stability of this compound in your specific media over the time course of your experiment.
-
Quantitative Data Summary
While specific long-term stability data for this compound is not publicly available, the following table provides relevant data for a structurally related and well-characterized PHGDH inhibitor, NCT-503, which can serve as a useful reference.[1]
| Parameter | Value | Conditions |
| IC50 (PHGDH) | 2.5 ± 0.6 µM | In vitro enzyme assay |
| Aqueous Solubility | 25.3 ± 2.6 µM | PBS, pH 7.4 |
| Kinetic Solubility | 61.5 ± 2.0 µM | Assay buffer with 0.05% BSA |
| Rat Microsome Stability (t1/2) | >30 min | In vitro ADME assay |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.
-
Based on the amount of this compound provided, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
2. General Protocol for a Cell-Based Assay with this compound
-
Culture your cells of interest to the desired confluency in the appropriate cell culture medium.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Remember to keep the final DMSO concentration consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
At the end of the incubation period, proceed with your chosen endpoint assay (e.g., cell viability assay, western blot, metabolic analysis).
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
This diagram outlines a logical progression for identifying and resolving common problems encountered during the storage and experimental use of this compound, from initial storage concerns to troubleshooting inconsistent assay results.
References
Validation & Comparative
A Head-to-Head Comparison of PHGDH Inhibitors: BI-4924, NCT-503, and WQ-2101
For Researchers, Scientists, and Drug Development Professionals
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) has emerged as a critical node in cancer metabolism, catalyzing the first and rate-limiting step in the de novo serine biosynthesis pathway. Upregulation of PHGDH is observed in various cancers, including triple-negative breast cancer and melanoma, making it a promising target for therapeutic intervention. This guide provides a head-to-head comparison of three widely studied PHGDH inhibitors: BI-4924, NCT-503, and WQ-2101, with a focus on their biochemical potency, mechanism of action, and cellular and in vivo efficacy, supported by experimental data.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative parameters for each PHGDH inhibitor based on published experimental data.
Table 1: In Vitro Biochemical Potency
| Inhibitor | Target | IC50 | Mechanism of Action | Reference |
| BI-4924 | Human PHGDH | 3 nM | NADH/NAD+ Competitive | [1] |
| NCT-503 | Human PHGDH | 2.5 µM | Non-competitive (vs. 3-PG and NAD+) | [2][3] |
| WQ-2101 | Human PHGDH | 34.8 µM | Allosteric | [4] |
Table 2: Cellular and In Vivo Efficacy
| Inhibitor | Cellular IC50 / EC50 | Cell Line(s) | In Vivo Model | Key In Vivo Findings | Reference |
| BI-4924 (as prodrug BI-4916) | 2.2 µM (disruption of serine biosynthesis) | Not specified | Not suitable for in vivo use due to instability | - | [5][6] |
| NCT-503 | 8-16 µM (PHGDH-dependent lines) | MDA-MB-468, BT-20, HCC70 | Orthotopic xenografts (MDA-MB-468) | Reduced tumor growth and weight | [2][7] |
| WQ-2101 | 7.7 µM (MDA-MB-468), 10.8 µM (HCC70) | MDA-MB-468, HCC70 | Mammary pad xenografts (MDA-MB-468) | Substantial inhibitory effects on tumor growth | [4] |
Signaling Pathway and Experimental Workflow
To visualize the context of PHGDH inhibition and the methodologies used for inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
PHGDH Enzymatic Activity Assay (Colorimetric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against PHGDH.
-
Reagents and Materials:
-
Recombinant human PHGDH enzyme
-
PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1% BSA)
-
3-Phosphoglycerate (3-PG), substrate
-
Nicotinamide adenine dinucleotide (NAD+), cofactor
-
Diaphorase
-
Resazurin
-
Test inhibitors (dissolved in DMSO)
-
96-well microplate
-
-
Procedure:
-
A reaction mixture is prepared containing PHGDH assay buffer, 3-PG, NAD+, diaphorase, and resazurin.
-
The test inhibitor is added to the wells at various concentrations.
-
The reaction is initiated by the addition of the PHGDH enzyme.
-
The plate is incubated at 37°C, and the fluorescence (excitation 530-560 nm, emission 590 nm) is measured kinetically. The production of NADH by PHGDH leads to the reduction of resazurin to the fluorescent resorufin.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of PHGDH inhibitors on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PHGDH inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the PHGDH inhibitor or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in the solubilization solution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
EC50 values are calculated by plotting cell viability against inhibitor concentration.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of PHGDH inhibitors.
-
Animals and Reagents:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cells (e.g., MDA-MB-468)
-
PHGDH inhibitor formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Cancer cells are implanted into the appropriate site in the mice (e.g., mammary fat pad for breast cancer models).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The PHGDH inhibitor or vehicle is administered according to a predetermined schedule and route (e.g., intraperitoneal injection daily).[2][7]
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Conclusion
The three PHGDH inhibitors, BI-4924, NCT-503, and WQ-2101, each present a distinct profile. BI-4924 is a highly potent, competitive inhibitor, though its utility in vivo is limited.[5][6] NCT-503, a non-competitive inhibitor, has demonstrated in vivo efficacy and is a valuable tool for studying the broader metabolic consequences of PHGDH inhibition.[2][7] WQ-2101, an allosteric inhibitor, also shows promise in vivo and highlights the potential for targeting sites other than the active site.[4] The choice of inhibitor for a particular research application will depend on the specific experimental needs, considering factors such as desired potency, mechanism of action, and suitability for in vitro versus in vivo studies. Further research, including direct comparative studies, will be crucial for fully elucidating the therapeutic potential of these and future PHGDH inhibitors.
References
- 1. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Potency of Phgdh-IN-4: A Comparative Analysis Across Diverse Cancer Models
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway, has emerged as a promising strategy. This guide provides a comprehensive cross-validation of Phgdh-IN-4 (also known as NCT-503), a potent PHGDH inhibitor, and its activity across various cancer models. Through a meticulous comparison with other known PHGDH inhibitors, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of PHGDH Inhibitors
The anti-proliferative activity of this compound and other PHGDH inhibitors has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below, offering a direct comparison of their efficacy in different cancer contexts.
| Cancer Type | Cell Line | This compound (NCT-503) IC50 (µM) | CBR-5884 IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-468 (PHGDH-dependent) | 8 - 16, 20.2 ± 2.8 | 33 ± 12 | [1][2][3] |
| MDA-MB-231 (PHGDH-independent) | >100, 76.6 ± 3.2 | - | [1][4] | |
| BT-20 (PHGDH-dependent) | 8 - 16 | - | [1] | |
| HCC70 (PHGDH-dependent) | 8 - 16 | - | [1] | |
| Hs 578T | 93.4 ± 14.0 | - | [4] | |
| Fibrosarcoma | HT1080 (PHGDH-dependent) | 8 - 16 | - | [1] |
| Melanoma | MT-3 (PHGDH-dependent) | 8 - 16 | - | [1] |
| SK-MEL-2 (PHGDH-independent) | >100 | - | [1] | |
| Renal Cell Carcinoma | HIF2α-KO-SU-R-786-o | Potent Inhibition | Potent Inhibition | [5] |
| Burkitt Lymphoma | RAJI | ~20-40 | - | [2] |
| NAMALWA | ~20-40 | - | [2] | |
| Glioblastoma | GSC lines | Varies | - | [6] |
Delving into the Mechanism: The Serine Biosynthesis Pathway
This compound exerts its anti-cancer effects by targeting a critical metabolic pathway essential for rapid cell proliferation. The diagram below illustrates the serine biosynthesis pathway and the specific inhibitory action of this compound.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PHGDH activation fuels glioblastoma progression and radioresistance via serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Phgdh-IN-4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phgdh-IN-4, a phosphoglycerate dehydrogenase (PHGDH) inhibitor. By offering clear operational and disposal plans, this document aims to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide leverages safety data from a structurally similar PHGDH inhibitor, CBR-5884, to provide comprehensive safety protocols. It is crucial to handle this compound with the care and precautions outlined for a compound of its class.
Personal Protective Equipment (PPE) at a Glance
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety profile of related compounds.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety glasses with side-shields or goggles | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber are suitable. Ensure gloves are intact before use and dispose of them properly after handling. |
| Body | Laboratory coat | Long-sleeved to protect skin and personal clothing. |
| Respiratory | Dust mask or respirator | Recommended when handling the compound in powder form or when generating aerosols. Use a NIOSH-approved respirator with an appropriate cartridge. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment. Follow these procedural steps for safe handling:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
2. Handling and Preparation:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
When weighing or transferring the powder, use appropriate tools (e.g., spatula, weigh paper) to prevent generating dust.
-
For creating solutions, slowly add the compound to the solvent to avoid splashing.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service. |
| Contaminated Materials (e.g., gloves, weigh paper) | Place in a sealed, labeled container and dispose of as hazardous chemical waste. |
| Empty Containers | Triple rinse with an appropriate solvent. Dispose of the rinsed container in accordance with local regulations. The rinsate should be collected and treated as hazardous waste. |
PHGDH Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. This pathway is crucial for cell proliferation and is often upregulated in cancer cells. Understanding this pathway is essential for researchers working with PHGDH inhibitors.
Caption: PHGDH signaling and inhibition by this compound.
The diagram above illustrates the central role of PHGDH in the serine biosynthesis pathway, which branches off from glycolysis. This compound acts by inhibiting PHGDH, thereby blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This disruption in serine production can impact downstream processes vital for cell growth, such as nucleotide and amino acid synthesis, and ultimately inhibit cell proliferation.
Caption: Procedural workflow for handling this compound.
This workflow diagram provides a step-by-step guide for the safe handling of this compound, from receiving the compound to its final disposal. Adhering to this structured process is essential for maintaining a safe and efficient research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
